4-Nitrophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9800. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNKTLQTQSALEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870440 | |
| Record name | 1-Isocyanato-4-nitro-benzene | |
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Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-28-7 | |
| Record name | 4-Nitrophenyl isocyanate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-isocyanato-4-nitro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isocyanate | |
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| Record name | Benzene, 1-isocyanato-4-nitro- | |
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| Record name | 1-Isocyanato-4-nitro-benzene | |
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| Record name | 4-nitrophenyl isocyanate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.579 | |
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| Record name | 4-Nitrophenyl isocyanate | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4X2CUC34D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
4-Nitrophenyl isocyanate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-Nitrophenyl isocyanate (CAS No. 100-28-7), a key intermediate in the pharmaceutical and agrochemical industries.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is sensitive to moisture and heat and should be stored accordingly.[2] The compound is insoluble in water but soluble in organic solvents such as diethyl ether, benzene, and carbon tetrachloride.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₇H₄N₂O₃ | [2][3][4] |
| Linear Formula | O₂NC₆H₄NCO | [5] |
| Molecular Weight | 164.12 g/mol | [2][3][5] |
| Appearance | Luminous yellow acicular crystal / White to yellow to green powder | [2] |
| Melting Point | 56-59 °C | [1][5] |
| Boiling Point | 137-138 °C at 11 mmHg (1.4 kPa) | [1][2][5] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C, under inert gas | [5] |
| CAS Number | 100-28-7 | [2][5] |
| EC Number | 202-836-3 | [5] |
| InChI Key | GFNKTLQTQSALEJ-UHFFFAOYSA-N | [4][5] |
| SMILES String | [O-]--INVALID-LINK--c1ccc(cc1)N=C=O | [5] |
Chemical Structure
This compound consists of a phenyl ring substituted with a nitro group (-NO₂) at position 4 and an isocyanate group (-N=C=O) at position 1. The presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack.[6]
X-ray diffraction studies have confirmed its structure, revealing a monoclinic crystal system with the space group P2₁/n. The phenyl ring is highly planar, and the molecule's stability is supported by intermolecular C—H...O hydrogen bonds.
Caption: Chemical structure of this compound.
Experimental Protocols
Method 1: Phosgene-based Synthesis A common laboratory-scale synthesis involves the reaction of p-nitroaniline with phosgene (B1210022).[3][7]
-
Materials: p-nitroaniline, ethyl acetate (B1210297), phosgene, carbon tetrachloride.
-
Procedure:
-
A solution of p-nitroaniline in dry ethyl acetate is prepared in a three-necked flask equipped with a stirrer, a reflux condenser, and a gas inlet tube.
-
A steady stream of phosgene is passed through the solution. The mixture may be gently warmed to dissolve the p-nitroaniline hydrochloride that forms.[7]
-
The reaction is continued until all the p-nitroaniline has reacted, which is indicated by the dissolution of the solid lumps.[7]
-
After the reaction is complete, the excess phosgene and ethyl acetate are removed by distillation.[7]
-
The crude residue is then purified as described below.
-
Method 2: Triphosgene-based Synthesis (Phosgene Substitute) Due to the high toxicity of phosgene, triphosgene (B27547) is often used as a safer alternative.[8]
-
Materials: Triphosgene, p-nitroaniline, 1,2-dichloroethane (B1671644) (solvent).
-
Procedure:
-
Triphosgene is dissolved in 1,2-dichloroethane in a three-necked flask equipped with a stirrer and thermometer.
-
A solution of p-nitroaniline in the same solvent is added slowly to the triphosgene solution while maintaining the temperature below 5°C using an ice bath.[8]
-
After the addition is complete, the mixture is heated to reflux (approximately 75°C) for about 5 hours until the solution becomes clear.[8]
-
The reaction mixture is filtered under vacuum, and the filtrate is subjected to vacuum distillation to obtain the crude product.
-
The crude product is crystallized at 0-5°C to yield the purified this compound.[8] The optimal molar ratio of p-nitroaniline to triphosgene is reported to be 2.5:1.[8]
-
The crude product from synthesis can be purified by the following methods:
-
Recrystallization: The isocyanate can be recrystallized from dry solvents like petroleum ether or carbon tetrachloride.[1][7] The process involves dissolving the crude product in the hot solvent, filtering to remove insoluble impurities (like the corresponding urea), and then cooling the solution to allow the product to crystallize as light yellow needles.[7]
-
Vacuum Distillation: Purification can also be achieved by distillation under reduced pressure.[1]
This compound is a hazardous chemical that requires careful handling.
-
Hazard Classification: It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or respiratory irritation.[5][9][10] It is also classified as a lachrymator.[9]
-
Personal Protective Equipment (PPE):
-
Eyes: Wear appropriate chemical safety goggles or eyeglasses as described by OSHA or European Standard EN166.[11]
-
Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]
-
Respiratory: Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially in case of inadequate ventilation.[10][11]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids.[10][11] It is moisture-sensitive and should be kept under an inert gas like nitrogen.[9] The recommended storage temperature is refrigerated (0-10°C).
-
Spill and First Aid:
-
Spills: Immediately clean up spills using appropriate protective equipment. Sweep up or absorb the material and place it into a suitable closed container for disposal. Avoid generating dust.[11]
-
First Aid: In case of contact, flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[10][11]
-
Chemical Reactivity and Applications
The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with various nucleophiles. This reactivity makes this compound a valuable intermediate for synthesizing a range of derivatives.[5][6]
-
Reaction with Amines: It reacts with primary and secondary amines to form substituted urea (B33335) derivatives.[5][6]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield thiocarbamate esters.[6]
-
Hydrolysis: Exposure to water leads to hydrolysis, forming 4-nitroaniline (B120555) and carbon dioxide, often through an unstable carbamic acid intermediate. This can also lead to the formation of di-substituted ureas if unreacted isocyanate is present.[6][7]
These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.[1][2][5]
Caption: Key reactions of this compound.
References
- 1. This compound | 100-28-7 [chemicalbook.com]
- 2. upchemusa.com [upchemusa.com]
- 3. echemi.com [echemi.com]
- 4. Benzene, 1-isocyanato-4-nitro- [webbook.nist.gov]
- 5. This compound 97 100-28-7 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound(100-28-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 4-Nitrophenyl Isocyanate from p-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenyl isocyanate from p-nitroaniline, a critical process for the production of a versatile reagent used in various chemical and pharmaceutical applications. This document details the prevalent synthetic methodologies, including the classical phosgene-based approach and the use of phosgene (B1210022) surrogates like triphosgene (B27547). Emphasis is placed on detailed experimental protocols, quantitative data, and safety considerations to equip researchers with the necessary knowledge for safe and efficient synthesis.
Introduction
This compound is a valuable organic intermediate characterized by the presence of a highly reactive isocyanate group (-NCO) and a nitro group (-NO2) on a phenyl ring.[1] This combination of functional groups makes it a key building block in the synthesis of a wide range of compounds, including ureas, carbamates, and other heterocyclic systems.[1] Its applications span from being a reactant in the synthesis of pharmaceutical intermediates to its use in the development of dyes and other specialized chemical products.[2][3] The synthesis of this compound is most commonly achieved through the reaction of p-nitroaniline with phosgene or a phosgene equivalent.[2]
Synthetic Methodologies
The primary route for the industrial and laboratory-scale synthesis of this compound involves the reaction of p-nitroaniline with phosgene (COCl2).[4] Due to the extreme toxicity of phosgene gas, alternative, safer phosgenating agents such as triphosgene (bis(trichloromethyl) carbonate) have been developed and are often preferred for laboratory synthesis.[5] Phosgene-free routes are also being explored to enhance safety and reduce environmental impact.[6][7]
2.1. Phosgene-Based Synthesis
The reaction of p-nitroaniline with phosgene proceeds through the formation of an intermediate p-nitrophenyl carbamoyl (B1232498) chloride, which upon heating, eliminates hydrogen chloride to yield the desired this compound.[8] An excess of phosgene is typically used to prevent the formation of the symmetrical diarylurea byproduct, p,p'-dinitrodiphenylurea.[8]
Reaction Scheme:
2.2. Triphosgene-Based Synthesis
Triphosgene serves as a solid, safer alternative to gaseous phosgene for the synthesis of isocyanates.[5] In a suitable solvent, triphosgene reacts with p-nitroaniline, typically in the presence of a base to neutralize the generated HCl, to form this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H4N2O3 | |
| Molecular Weight | 164.12 g/mol | |
| Appearance | Light yellow needles or solid | [8] |
| Melting Point | 56-59 °C | |
| Boiling Point | 137-138 °C at 11 mmHg | |
| CAS Number | 100-28-7 |
Table 2: Typical Reaction Parameters and Yields for the Synthesis of this compound
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Phosgene | p-Nitroaniline, Phosgene | Ethyl Acetate (B1210297) | 3-4 hours | Room temp. to boiling | 85-95% | [8] |
| Triphosgene | p-Nitroaniline, Triphosgene | 1,2-Dichloroethane | 5 hours | 75 °C | 83.5% | [5] |
Experimental Protocols
4.1. Synthesis of this compound using Phosgene
This protocol is adapted from the procedure published in Organic Syntheses.[8]
WARNING: Phosgene is an extremely toxic gas. This procedure must be carried out in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
Materials:
-
p-Nitroaniline (150 g, 1.09 moles)
-
Dry ethyl acetate (2 L)
-
Phosgene gas
-
Dry carbon tetrachloride (800 mL)
-
Anhydrous magnesium sulfate
Equipment:
-
5-L three-necked flask
-
Separatory funnel
-
Gas inlet tube
-
Reflux condenser
-
Heating mantle
-
Apparatus for phosgene purification (bubblers with cottonseed oil and concentrated sulfuric acid)
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Purify the phosgene gas by bubbling it through cottonseed oil and then concentrated sulfuric acid.[8]
-
Saturate 500 mL of dry ethyl acetate with the purified phosgene at room temperature in the 5-L flask.
-
Prepare a solution of 150 g of p-nitroaniline in 1.5 L of dry ethyl acetate.
-
Slowly add the p-nitroaniline solution to the phosgene-saturated ethyl acetate over a period of 3-4 hours while maintaining a steady stream of phosgene through the solution.[8] A precipitate of p-nitroaniline hydrochloride will form and should be allowed to dissolve.
-
Towards the end of the addition, gently heat the mixture to boiling to dissolve any remaining lumps of the hydrochloride salt.[8]
-
After the addition is complete, continue passing phosgene through the solution for an additional 5 minutes.
-
Stop the phosgene flow and distill off the ethyl acetate.
-
Treat the brown residue with 800 mL of hot, dry carbon tetrachloride and filter to remove the insoluble disubstituted urea (B33335).
-
Distill off approximately two-thirds of the carbon tetrachloride from the filtrate.
-
Cool the remaining solution to induce crystallization of this compound.
-
Filter the crystals quickly to minimize exposure to atmospheric moisture.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
Recrystallize the product from dry carbon tetrachloride to obtain light yellow needles. The yield is typically between 152-170 g (85-95%).[8] The melting point of the freshly prepared product is 56–57 °C.[8]
4.2. Synthesis of this compound using Triphosgene
This protocol is based on a study of nitrophenyl isocyanate synthesis using triphosgene.[5]
Materials:
-
p-Nitroaniline
-
Triphosgene
-
1,2-Dichloroethane (solvent)
Procedure:
-
In a reaction vessel, dissolve p-nitroaniline in 1,2-dichloroethane.
-
Add triphosgene to the solution. The optimal molar ratio of p-nitroaniline to triphosgene is reported to be 2.5:1.[5]
-
Heat the reaction mixture to 75 °C and maintain this temperature for 5 hours with stirring.[5]
-
After the reaction is complete, the product can be isolated by standard work-up procedures, which may include filtration and removal of the solvent under reduced pressure.
-
The product can be further purified by recrystallization. The reported yield under these optimal conditions is 83.5%.[5]
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound from p-nitroaniline using phosgene.
Caption: Experimental workflow for the phosgene-based synthesis of this compound.
Safety and Handling
The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Phosgene: Phosgene is a highly toxic and corrosive gas that can be fatal if inhaled. All manipulations involving phosgene must be conducted in a certified, high-performance fume hood. A phosgene detection system should be in place. Appropriate personal protective equipment, including a full-face respirator with a phosgene-specific cartridge, chemical-resistant gloves, and a lab coat, is mandatory.[8]
-
Triphosgene: While safer to handle than phosgene, triphosgene is a lachrymator and is toxic. It should be handled with care in a well-ventilated fume hood.
-
This compound: The product itself is toxic and a lachrymator. It is also moisture-sensitive and will react with water to form the insoluble and stable p,p'-dinitrodiphenylurea.[8] Therefore, it should be handled in a dry environment and stored in a tightly sealed container.[8]
-
Solvents: The solvents used, such as ethyl acetate and carbon tetrachloride, are flammable and/or toxic. Appropriate precautions for handling these solvents should be followed.
Phosgene-Free Alternatives
The significant hazards associated with phosgene have prompted research into alternative, safer synthetic routes to isocyanates. These methods are of great interest for greener and more sustainable chemical production.
-
Reductive Carbonylation: One approach involves the reductive carbonylation of nitroaromatic compounds.[6][7] This can be a one-pot reaction where the nitro group is reduced and the resulting amine is carbonylated.
-
Decomposition of Carbamates: Another common phosgene-free route involves the synthesis of carbamates from amines, followed by thermal decomposition to the isocyanate.[7]
-
Urea Route: The reaction of amines with urea can produce carbamates, which can then be pyrolyzed to yield isocyanates.[7]
These alternative methods often require specific catalysts and reaction conditions and are an active area of research aimed at replacing the hazardous phosgenation process.[6]
Conclusion
The synthesis of this compound from p-nitroaniline is a well-established and crucial process for obtaining a valuable chemical intermediate. While the traditional phosgene-based method provides high yields, the extreme toxicity of phosgene necessitates stringent safety measures and has driven the development of safer alternatives using reagents like triphosgene and entirely phosgene-free pathways. This guide provides the essential technical details for researchers to understand and perform this synthesis safely and effectively, while also encouraging the exploration of greener synthetic methodologies.
References
- 1. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. A11194.14 [thermofisher.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
4-Nitrophenyl isocyanate CAS number and molecular weight
CAS Number: 100-28-7 Molecular Weight: 164.12 g/mol
This technical guide provides a comprehensive overview of 4-Nitrophenyl Isocyanate, a versatile reagent for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and key applications, with a focus on derivatization reactions for analytical and synthetic purposes.
Core Chemical and Physical Properties
This compound is a yellow crystalline solid that is valued for its highly reactive isocyanate group. This functional group makes it an important intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialized polymers.[1] It is sensitive to moisture and should be stored accordingly.[2]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | References |
| CAS Number | 100-28-7 | [3][4][5][6][7] |
| Molecular Formula | C₇H₄N₂O₃ | [3][5][6][7] |
| Molecular Weight | 164.12 g/mol | [3][4][5][6][7] |
| Melting Point | 56-59 °C | [1][8] |
| Boiling Point | 137-138 °C at 11 mmHg | [1][8] |
| Appearance | Yellow crystalline solid | [8] |
| Solubility | Insoluble in water; Soluble in diethyl ether and benzene | [1][8] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of p-nitroaniline with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). The use of triphosgene is often preferred as it is a solid and therefore safer to handle than gaseous phosgene.[9]
Experimental Protocol: Synthesis from p-Nitroaniline and Phosgene
This protocol is adapted from Organic Syntheses.
Materials:
-
p-Nitroaniline
-
Dry Ethyl Acetate (B1210297)
-
Phosgene
-
Dry Carbon Tetrachloride
Procedure:
-
In a 5-liter flask, saturate 500 mL of dry ethyl acetate with phosgene at room temperature. The phosgene should be purified by bubbling through cottonseed oil and then concentrated sulfuric acid.
-
Slowly add a solution of 150 g (1.09 moles) of p-nitroaniline in 1.5 L of dry ethyl acetate to the phosgene solution over 3-4 hours. The rate of addition should be controlled to allow the initially formed p-nitroaniline hydrochloride precipitate to dissolve.
-
Continuously pass a steady stream of phosgene through the solution during the addition of p-nitroaniline to ensure an excess of phosgene.
-
Towards the end of the reaction, gently boil the solution to break up any remaining lumps of p-nitroaniline hydrochloride.
-
After the addition is complete, continue the phosgene stream for an additional five minutes.
-
Distill off the ethyl acetate.
-
Treat the brown residue with 800 mL of hot, dry carbon tetrachloride and filter to remove the insoluble disubstituted urea (B33335) by-product.
-
Distill off approximately two-thirds of the carbon tetrachloride from the filtrate.
-
Cool the solution to crystallize the this compound. Filter the crystals quickly to minimize exposure to atmospheric moisture.
-
A second crop of crystals can be obtained by concentrating the mother liquor.
-
Recrystallize the product from dry carbon tetrachloride to obtain light yellow needles.
Key Applications and Experimental Protocols
The primary utility of this compound stems from the high electrophilicity of the isocyanate carbon, which readily reacts with nucleophiles such as amines and alcohols. This reactivity is central to its application as a derivatizing agent and as a building block in organic synthesis.
Synthesis of Urea Derivatives
This compound is a key reagent for the synthesis of unsymmetrical urea derivatives, which are scaffolds present in many biologically active molecules. The reaction involves the nucleophilic addition of a primary or secondary amine to the isocyanate group.
Caption: Synthesis of a urea derivative from an amine and this compound.
Experimental Protocol: General Procedure for Diaryl Urea Synthesis
This protocol describes a general method for the synthesis of diaryl urea derivatives.
Materials:
-
Aryl amine (e.g., a substituted aniline)
-
This compound
Procedure:
-
Dissolve the aryl amine (0.01 mol) in 50 mL of acetone with stirring.
-
In a separate flask, dissolve this compound (0.01 mol) in 10 mL of acetone.
-
Add the this compound solution to the stirred solution of the aryl amine, ensuring the temperature remains below 40 °C.
-
Maintain the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product will typically precipitate from the reaction mixture.
-
Filter the solid product, wash it with a small amount of acetone (5 mL), and dry at 60-65 °C for 2 hours.
Derivatization for Analytical Applications
The workflow for such an application would generally involve the reaction of the analyte with the isocyanate, followed by chromatographic separation and detection.
Caption: General workflow for amine derivatization and HPLC analysis.
Biological Activity and Signaling Pathways
Current scientific literature does not indicate a direct role for this compound in the modulation of specific biological signaling pathways. Its high reactivity makes it more suitable as a chemical reagent for the synthesis of stable, biologically active compounds, or as a derivatizing agent for analytical purposes, rather than as a direct probe for biological systems.
Drugs that are synthesized using this compound or similar isocyanates as intermediates may have well-defined mechanisms of action and effects on signaling pathways. However, the biological activity is a property of the final drug molecule, not of the isocyanate intermediate itself. Therefore, no signaling pathway diagrams involving this compound can be provided at this time.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound. It should be stored in a cool, dry place, away from moisture, as it is moisture-sensitive.[2]
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide on the Reactivity of 4-Nitrophenyl Isocyanate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 4-nitrophenyl isocyanate with primary amines, a fundamental reaction in organic synthesis and bioconjugation. The document details the reaction kinetics, mechanism, and factors influencing the reaction rate, including the structure of the amine, solvent effects, and catalysis. Detailed experimental protocols for the synthesis of substituted ureas and for monitoring the reaction kinetics are provided. Furthermore, this guide explores the applications of the resulting urea (B33335) derivatives, particularly in the realm of drug discovery as enzyme inhibitors. Quantitative data is summarized in structured tables for ease of comparison, and key processes are visualized using logical diagrams to facilitate understanding.
Core Principles of Reactivity
The reaction between this compound and a primary amine is a nucleophilic addition reaction that results in the formation of a substituted urea. The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbon of the isocyanate.
The presence of the nitro group (-NO₂) in the para position of the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon. The nitro group is a strong electron-withdrawing group, which further polarizes the N=C=O bond, making the carbon atom more susceptible to nucleophilic attack. This increased reactivity makes this compound a valuable reagent for reactions with a wide range of primary amines.
The general reaction can be depicted as follows:
O₂N-C₆H₄-N=C=O + R-NH₂ → O₂N-C₆H₄-NH-C(=O)-NH-R
Reaction Mechanism
The reaction proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.
Quantitative Data on Reactivity
The rate of reaction between this compound and primary amines is influenced by several factors, primarily the nucleophilicity of the amine, the solvent, and the presence of catalysts.
Effect of Amine Structure
The structure of the primary amine plays a crucial role in determining the reaction rate. Aliphatic amines are generally more reactive than aromatic amines.[1][2] This is attributed to the higher basicity and greater availability of the lone pair of electrons on the nitrogen atom in aliphatic amines.[1][2] In aromatic amines, the lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.[2]
Table 1: Comparative Reactivity of Primary Amines with Isocyanates
| Amine Type | Relative Reactivity | Reference |
| Aliphatic Primary Amine | High | [1][2][3][4] |
| Aromatic Primary Amine | Low | [1][2][3][4] |
Solvent Effects
The solvent can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are often employed as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction.[5]
Table 2: Influence of Solvent on Isocyanate-Amine Reaction Rates
| Solvent | General Effect on Rate | Reference |
| Dimethylformamide (DMF) | Accelerates | [5] |
| Dimethyl sulfoxide (DMSO) | Accelerates | [5] |
| Dichloromethane (B109758) (DCM) | Moderate | |
| Tetrahydrofuran (THF) | Moderate | |
| Acetonitrile | Moderate |
Note: Specific rate constants are highly dependent on the specific amine and reaction conditions.
Catalysis
While the reaction between this compound and primary amines is generally fast, it can be further accelerated by catalysts. Tertiary amines, such as triethylamine (B128534) and 1,4-diazabicyclo[2.2.2]octane (DABCO), are effective catalysts.[5] They are thought to function by activating the isocyanate group or by facilitating proton transfer in the reaction mechanism.
Table 3: Common Catalysts for Isocyanate-Amine Reactions
| Catalyst | Type | Reference |
| Triethylamine | Tertiary Amine | [5] |
| DABCO | Tertiary Amine | [5] |
Experimental Protocols
General Protocol for the Synthesis of N,N'-disubstituted Ureas
This protocol describes a general method for the synthesis of a disubstituted urea from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred amine solution at room temperature using a dropping funnel over 15-30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.
Characterization: The purified urea can be characterized by standard analytical techniques such as:
-
¹H and ¹³C NMR spectroscopy: To confirm the structure of the product.
-
Infrared (IR) spectroscopy: To identify the characteristic urea carbonyl (C=O) stretch (typically around 1630-1680 cm⁻¹).
-
Mass spectrometry (MS): To determine the molecular weight of the product.
-
Melting point analysis: To assess the purity of the compound.
Protocol for Monitoring Reaction Kinetics by UV-Vis Spectrophotometry
The reaction between this compound and a primary amine can be conveniently monitored using UV-Vis spectrophotometry by observing the disappearance of the this compound reactant.
Materials:
-
This compound
-
Primary amine
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of known concentrations of this compound and the primary amine in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solvent and the amine solution.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at a wavelength where the this compound has a strong absorbance and the product has a minimal absorbance (this should be determined experimentally by running individual spectra).
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance stabilizes).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.
-
By performing the experiment with varying concentrations of the amine (while keeping it in large excess), the second-order rate constant (k₂) can be determined from a plot of k_obs versus the amine concentration.
Applications in Drug Development
Urea derivatives are a prominent structural motif in many biologically active compounds and approved drugs.[6][7][8][9] The urea functionality is a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as enzymes and receptors.[6][7]
Kinase Inhibitors
A significant number of urea-containing compounds have been developed as kinase inhibitors for the treatment of cancer.[6][7][8][10] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer development and progression. The urea moiety can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.[7] Sorafenib, a diaryl urea, is a notable example of an approved kinase inhibitor used to treat various cancers.[10][11]
Urease Inhibitors
Urea derivatives have also been investigated as inhibitors of the enzyme urease.[12][13] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease can be a therapeutic strategy to combat these infections. The urea functionality of the inhibitors can interact with the active site of the urease enzyme.[12]
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N,N'-disubstituted ureas. The electron-withdrawing nitro group enhances the reactivity of the isocyanate, allowing for efficient reactions with a broad range of amines. Understanding the kinetics and mechanism of this reaction, as well as the factors that influence it, is crucial for optimizing reaction conditions and achieving high yields of the desired products. The resulting urea derivatives have significant applications in drug discovery, particularly as kinase and urease inhibitors, highlighting the importance of this fundamental reaction in medicinal chemistry and the development of new therapeutic agents. Further research into the specific rate constants for a wider variety of primary amines under different conditions would be beneficial for predictive synthesis and the fine-tuning of reaction parameters.
References
- 1. quora.com [quora.com]
- 2. difference.wiki [difference.wiki]
- 3. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 4. differencebetween.com [differencebetween.com]
- 5. researchgate.net [researchgate.net]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction of 4-Nitrophenyl Isocyanate with Alcohols: Mechanism and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of organic synthesis, with wide-ranging applications from the production of polyurethanes to the derivatization of biomolecules in drug development. Among the various isocyanates, 4-nitrophenyl isocyanate stands out due to the profound influence of the para-nitro substituent on its reactivity. This electron-withdrawing group significantly enhances the electrophilicity of the isocyanate carbon, making it a highly reactive and useful reagent.
This technical guide provides a comprehensive overview of the reaction between this compound and alcohols. It delves into the core reaction mechanism, presents quantitative kinetic data, and offers detailed experimental protocols for both the synthesis of 4-nitrophenyl-substituted carbamates and the kinetic analysis of the reaction. This document is intended to be a valuable resource for researchers and professionals leveraging this important chemical transformation.
Core Reaction Mechanism
The reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The alcohol, acting as the nucleophile, attacks the electrophilic carbon atom of the isocyanate group.
The Role of the 4-Nitro Group
The presence of the nitro group at the para position of the phenyl ring is critical to the high reactivity of this compound. The nitro group is a strong electron-withdrawing group (-I, -M effects), which significantly reduces the electron density on the aromatic ring and, consequently, on the isocyanate functional group. This inductive and mesomeric withdrawal of electron density makes the isocyanate carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. This enhanced reactivity allows the reaction to proceed rapidly, often without the need for a catalyst. Studies have shown that phenyl isocyanates with electron-withdrawing substituents, such as a nitro group, react faster than those with electron-donating groups.[1][2]
Multimolecular Mechanism and Transition State
Theoretical and experimental studies suggest that the reaction mechanism is more complex than a simple bimolecular collision.[3] There is substantial evidence for a multimolecular mechanism where alcohol molecules self-associate to form dimers, trimers, or larger clusters through hydrogen bonding.[3] These alcohol clusters then act as the effective nucleophile.
The reaction is believed to proceed through a concerted mechanism involving a cyclic transition state. In this transition state, the hydroxyl proton of the attacking alcohol molecule is transferred to the nitrogen atom of the isocyanate group, while the oxygen atom of the alcohol forms a bond with the isocyanate carbon. This nucleophilic addition occurs across the N=C bond of the isocyanate.[3] The involvement of additional alcohol molecules in the transition state helps to stabilize the developing charges and facilitate the proton transfer, thereby lowering the activation energy of the reaction.
Quantitative Kinetic Data
The reaction of phenyl isocyanates with alcohols generally follows second-order kinetics, being first order in both the isocyanate and the alcohol.[4] The reaction rate is significantly influenced by the structure of the alcohol, the solvent, and the temperature. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[3]
While extensive kinetic data for this compound specifically is not compiled in a single source, the available data for phenyl isocyanate and other substituted analogs provide a clear trend. The presence of electron-withdrawing groups on the phenyl ring accelerates the reaction. The following table summarizes representative kinetic data for the reaction of phenyl isocyanate with various alcohols. It is expected that the rate constants for this compound would be significantly higher under similar conditions.
| Alcohol | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| n-Butanol | Toluene | 23 | 1.5 x 10⁻⁴ | - | [5] |
| Isopropanol | Toluene | 23 | 0.3 x 10⁻⁴ | - | [5] |
| Propan-1-ol | THF | 40 | 2.34 x 10⁻³ | 30.4 | [6][7] |
| Propan-2-ol | THF | 40 | 1.37 x 10⁻³ | 38.1 | [6][7] |
| Butan-1-ol | THF | 40 | 3.13 x 10⁻³ | 30.2 | [6][7] |
| Butan-2-ol | THF | 40 | 1.29 x 10⁻³ | 38.6 | [6][7] |
Note: The rate constants for the reaction of phenyl isocyanate with butan-1-ol and butan-2-ol in THF were originally reported in M⁻¹s⁻¹ in the source.
Experimental Protocols
Synthesis of a 4-Nitrophenyl Carbamate Derivative
This protocol describes a general procedure for the synthesis of a carbamate from this compound and a primary alcohol.
Materials:
-
This compound
-
Primary alcohol (e.g., benzyl (B1604629) alcohol)
-
Anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in the anhydrous solvent.
-
To this solution, add this compound (1.05 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Kinetic Study of the Reaction by UV-Vis Spectrophotometry
The progress of the reaction between this compound and an alcohol can be conveniently monitored using UV-Vis spectrophotometry by observing the decrease in the absorbance of the this compound over time.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with a 1 cm path length
-
This compound
-
Alcohol of interest (e.g., n-butanol)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or THF)
-
Volumetric flasks and micropipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the alcohol in the chosen anhydrous solvent. The concentrations should be chosen such that after mixing, the initial absorbance of the isocyanate is within the linear range of the spectrophotometer (typically 0.8-1.2).
-
Kinetic Run: a. Equilibrate the spectrophotometer and the temperature-controlled cuvette holder to the desired reaction temperature. b. Pipette the required volume of the alcohol solution into a quartz cuvette and place it in the holder to allow it to reach thermal equilibrium. c. To initiate the reaction, rapidly add the required volume of the this compound stock solution to the cuvette, quickly mix by inverting the cuvette (sealed with a stopper), and immediately start recording the absorbance at the λmax of this compound (around 260-280 nm, to be determined experimentally in the chosen solvent) as a function of time. d. Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis: a. Assuming pseudo-first-order conditions (if the concentration of the alcohol is in large excess, e.g., >10-fold), plot the natural logarithm of the absorbance (ln(A)) versus time. A linear plot indicates pseudo-first-order kinetics, and the pseudo-first-order rate constant (k') can be obtained from the negative of the slope. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the alcohol. b. If the reaction is run under second-order conditions (comparable concentrations of reactants), the second-order rate law should be used for data analysis. Plot 1/(A) versus time. A linear plot will give the second-order rate constant from the slope.
Conclusion
The reaction of this compound with alcohols is a rapid and efficient method for the formation of carbamates. The strong electron-withdrawing nature of the 4-nitro group significantly activates the isocyanate functionality towards nucleophilic attack. The reaction proceeds through a multimolecular mechanism involving alcohol clusters and a cyclic transition state. This guide provides the fundamental mechanistic understanding, relevant kinetic data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this important reaction in their work. The provided information serves as a solid foundation for further exploration and application of this versatile chemical transformation.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. istina.msu.ru [istina.msu.ru]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Solubility Profile of 4-Nitrophenyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of 4-nitrophenyl isocyanate in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information, provides a detailed experimental protocol for determining solubility, and presents logical workflows to guide researchers in their experimental design.
Introduction to this compound
This compound (CAS No: 100-28-7) is a valuable reagent in organic synthesis, frequently employed in the preparation of ureas, carbamates, and other derivatives. Its utility in pharmaceutical and pesticide development necessitates a thorough understanding of its physical properties, particularly its solubility in common organic solvents. This property is critical for reaction setup, purification processes, and the formulation of stable solutions.
Qualitative Solubility Data
While precise quantitative solubility data for this compound is not widely reported, several sources provide qualitative descriptions of its solubility. This information is summarized in the table below. It is important to note that terms like "soluble" and "insoluble" are relative and can depend on the specific conditions of temperature and solute purity.
| Solvent | Qualitative Solubility | Source(s) |
| Diethyl Ether | Easily Soluble | [1] |
| Benzene | Easily Soluble / Soluble | [1] |
| Toluene | Soluble | |
| Water | Insoluble | |
| Tetrahydrofuran (THF) | Soluble (inferred from use as a reaction solvent) | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (inferred from derivative solubility) | [4] |
| Dimethylformamide (DMF) | Soluble (inferred from derivative solubility) | [4] |
| Chloroform | Insoluble (inferred from derivative insolubility) | [4] |
| Acetonitrile | Insoluble (inferred from derivative insolubility) | [4] |
| Methanol / Ethanol | Insoluble (inferred from derivative insolubility) | [4] |
Note: Inferences are drawn from the reported solubility of derivatives or the use of the solvent in reactions involving this compound and should be experimentally verified.
Experimental Protocol for Solubility Determination
For researchers requiring precise quantitative solubility data, the isothermal equilibrium method is a reliable and widely used technique. This protocol outlines the general steps for determining the solubility of a solid organic compound like this compound in an organic solvent.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Sealed vials or flasks
-
Constant temperature shaker or magnetic stirrer with a temperature-controlled bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure a clear supernatant, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is recommended. This step should be performed at the same constant temperature to avoid changes in solubility.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100 mL, mg/mL, or mol/L.
References
A Technical Guide to the Moisture Sensitivity and Hydrolysis of 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the moisture sensitivity and hydrolysis of 4-nitrophenyl isocyanate. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its high reactivity with water necessitates careful handling and a thorough understanding of its stability. This document outlines the mechanism of hydrolysis, provides qualitative and quantitative data on its reactivity, details experimental protocols for studying its hydrolysis, and offers best practices for its storage and handling.
Introduction to this compound
This compound (PNPI) is a yellow crystalline solid that is highly reactive towards nucleophiles, including water. This reactivity is the basis of its utility in forming urea (B33335) and carbamate (B1207046) linkages. However, this same reactivity makes it susceptible to degradation by ambient moisture, which can impact the yield and purity of desired reaction products.
Hydrolysis of this compound: Mechanism and Products
The primary concern regarding the moisture sensitivity of this compound is its hydrolysis reaction. This process involves the nucleophilic attack of water on the electrophilic carbon of the isocyanate group.
Reaction Pathway
The hydrolysis of this compound proceeds through a two-step mechanism:
-
Formation of Carbamic Acid: The isocyanate group reacts with water to form an unstable 4-nitrophenylcarbamic acid intermediate.
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes to yield 4-nitroaniline (B120555) and carbon dioxide gas.[1]
The overall reaction is as follows:
O₂NC₆H₄NCO + H₂O → [O₂NC₆H₄NHCOOH] → O₂NC₆H₄NH₂ + CO₂
The resulting 4-nitroaniline is a primary amine and can further react with unreacted this compound to form a symmetric urea byproduct, N,N'-bis(4-nitrophenyl)urea. This side reaction can consume the starting material and complicate product purification.[2]
Quantitative Data on Hydrolysis
While specific kinetic data for the hydrolysis of this compound is not extensively reported in the literature, the reactivity of aryl isocyanates in aqueous solutions is known to be significantly higher than that of alkyl isocyanates.[3] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
For comparison, studies on the hydrolysis of phenyl isocyanate, a closely related compound, can provide insights. The hydrolysis of phenyl isocyanate is subject to general base catalysis.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₃ | |
| Molecular Weight | 164.12 g/mol | |
| Melting Point | 56-59 °C | |
| Boiling Point | 137-138 °C at 11 mmHg | |
| Appearance | Yellow crystalline solid | [5] |
| Solubility | Insoluble in water | [5] |
Experimental Protocols for Studying Hydrolysis
The hydrolysis of this compound can be monitored using various analytical techniques. The choice of method depends on the desired level of detail and available instrumentation.
General Workflow for a Kinetic Study
Spectrophotometric Monitoring
The hydrolysis of this compound can be conveniently monitored by UV-Vis spectrophotometry by tracking the formation of the product, 4-nitroaniline. 4-Nitroaniline has a distinct absorbance maximum that can be used for quantification.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or dioxane).
-
Prepare a series of aqueous buffers at the desired pH values.
-
-
Standard Curve:
-
Prepare a series of standard solutions of 4-nitroaniline of known concentrations in the chosen buffer.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for 4-nitroaniline.
-
Plot a standard curve of absorbance versus concentration.
-
-
Kinetic Measurement:
-
Equilibrate the buffer solution to the desired reaction temperature in a cuvette.
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette and mix quickly.
-
Record the absorbance at the λmax of 4-nitroaniline at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance readings to concentrations of 4-nitroaniline using the standard curve.
-
Plot the concentration of 4-nitroaniline versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the data to an appropriate kinetic model.
-
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides a more direct method for monitoring the disappearance of this compound and the appearance of 4-nitroaniline.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile).
-
Prepare a series of aqueous buffers at the desired pH values.
-
-
Reaction Setup:
-
In a temperature-controlled vessel, initiate the hydrolysis by adding a known amount of the this compound stock solution to the aqueous buffer.
-
-
Sampling and Quenching:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., an excess of a primary or secondary amine in an organic solvent) to derivatize any remaining isocyanate.
-
-
HPLC Analysis:
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of its disappearance.
-
The rate constant (k_obs) can be obtained by fitting the data to a first-order or pseudo-first-order kinetic model.
-
Storage and Handling
Due to its high moisture sensitivity, proper storage and handling of this compound are crucial to maintain its integrity.
Table 2: Recommended Storage and Handling Procedures
| Aspect | Recommendation | Rationale |
| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To prevent exposure to atmospheric moisture. |
| Store in a cool, dry place. | To minimize the rate of any potential degradation reactions. | |
| Handling | Handle in a dry, inert atmosphere glove box or under a stream of dry inert gas. | To prevent contact with moisture during weighing and transfer. |
| Use dry glassware and anhydrous solvents for all reactions. | To avoid introducing water into the reaction mixture. | |
| Personal Protective Equipment | Wear appropriate PPE, including gloves, safety glasses, and a lab coat. | To prevent skin and eye contact. |
Conclusion
This compound is a highly useful but moisture-sensitive reagent. A thorough understanding of its hydrolysis reaction, coupled with stringent storage and handling protocols, is essential for its successful application in research and development. By employing the analytical methods outlined in this guide, researchers can quantify its stability and ensure the reliability of their synthetic procedures. Further studies are warranted to establish a comprehensive kinetic profile for the hydrolysis of this compound under various conditions.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (determined as 4-nitroaniline) - AIR analysis - Analytice [analytice.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Separation of 4-Nitro-N-(4-nitrophenyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
4-Nitrophenyl isocyanate safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information and handling precautions for this compound (CAS No. 100-28-7). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures for laboratory and drug development settings.
Chemical Identification and Physical Properties
This compound is a yellow crystalline solid.[1] It is utilized as a pharmaceutical intermediate and in the synthesis of various chemical compounds.[1] Due to its chemical reactivity, it is sensitive to moisture and should be handled accordingly.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 100-28-7 | [2] |
| Molecular Formula | C₇H₄N₂O₃ | [1][2] |
| Molecular Weight | 164.12 g/mol | [1][3] |
| Appearance | Yellow crystalline solid | [1][4] |
| Melting Point | 56-62 °C / 132.8-143.6 °F | [1][2][3] |
| Boiling Point | 137-138 °C at 11 mm Hg | [1][3] |
| Flash Point | >110 °C / >230 °F | [1][2] |
| Solubility | Insoluble in water; Soluble in Benzene, Toluene | [1] |
| Storage Temperature | 2-8°C | [1][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard.[2] The signal word for this chemical is "Danger".[2][3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Source(s) |
| Acute Toxicity, Oral | Category 4 | [2] |
| Acute Toxicity, Inhalation | Category 4 | [2] |
| Skin Corrosion/Irritation | Category 2 | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 | [2] |
| Respiratory Sensitization | Category 1 | [2] |
| Skin Sensitization | Category 1 | [3][5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [2][3] |
The following diagram illustrates the key health hazards associated with this compound.
Hazard and Precautionary Statements:
-
Hazard Statements (H-Statements):
-
Precautionary Statements (P-Statements):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][7]
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
-
Toxicological Information
The toxicological data for this compound indicates that it is poisonous by the intraperitoneal route and moderately toxic by ingestion.[1] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx).[1]
Table 3: Acute Toxicity Data
| Route | Species | Value | Source(s) |
| Oral LD50 | Rat | 1600 mg/kg | [1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood.[6][8]
-
Avoid breathing dust, fumes, or vapors.[4]
-
Prevent contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE).[8]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is used.[2][4]
-
Keep the container tightly closed when not in use.[8]
Storage:
-
Keep containers tightly closed to prevent moisture contamination.[4][8]
-
Store away from incompatible substances such as strong oxidizing agents and strong acids.[2]
The following workflow outlines the key steps for the safe handling and storage of this compound.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to prevent exposure.
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood, to control airborne contaminants.[9] Eyewash stations and safety showers should be readily available.[9]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[2][8] A dust mask (type N95) is recommended.[3][5]
-
First Aid and Emergency Procedures
In case of exposure, immediate action is required.
-
Inhalation: Remove the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[8] Get medical aid.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Get immediate medical aid.[8]
The following flowchart details the emergency first aid procedures for different types of exposure.
Accidental Release and Fire-Fighting Measures
-
Accidental Release:
-
Fire-Fighting:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[2][8]
-
Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides and carbon monoxide may be generated.[2][8] Vapors can form explosive mixtures with air.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (or equivalent) approved, and full protective gear.[2][8]
-
Experimental Protocols and Signaling Pathways
The reviewed safety data sheets do not contain detailed experimental protocols for the use or safety testing of this compound. Similarly, specific biochemical or signaling pathways related to its toxicity are not described in these documents. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety and handling information provided in this guide.
Disposal Considerations
Waste from this product is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[10] Dispose of the container at a hazardous or special waste collection point.[10] Do not empty into drains.[10]
References
- 1. This compound | 100-28-7 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 100-28-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound(100-28-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 9. calsafer.dtsc.ca.gov [calsafer.dtsc.ca.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
A Technical Guide to the Storage, Stability, and Handling of 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl isocyanate is a crucial reagent in synthetic chemistry, widely utilized in the development of pharmaceuticals and other bioactive molecules due to the reactive isocyanate functional group. However, its high reactivity also contributes to its inherent instability, necessitating specific storage and handling protocols to ensure its quality and prevent degradation. This technical guide provides an in-depth overview of the recommended storage conditions, stability profile, and safe handling procedures for this compound. It includes a summary of physical and chemical properties, recommended storage parameters, and a discussion of degradation pathways. Furthermore, this guide outlines a detailed experimental protocol for conducting a comprehensive stability study of this compound, which can be adapted for specific laboratory settings.
Introduction
This compound (CAS No: 100-28-7) is a yellow crystalline solid that serves as a versatile building block in organic synthesis. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This reactivity is harnessed in the formation of urea (B33335), urethane, and carbamate (B1207046) linkages, which are prevalent in many pharmaceutical compounds.
Despite its synthetic utility, this compound is sensitive to environmental factors, particularly moisture, which can lead to its degradation. Understanding the factors that influence its stability is paramount for researchers to ensure the integrity of their experiments and the quality of their synthesized products. This guide aims to provide a comprehensive resource on the proper storage, handling, and stability assessment of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄N₂O₃ |
| Molecular Weight | 164.12 g/mol [1] |
| Appearance | Yellow crystalline solid[2][3] |
| Melting Point | 56-59 °C[1][2] |
| Boiling Point | 137-138 °C at 11 mmHg[1][2] |
| Solubility | Insoluble in water.[2] Soluble in diethyl ether and benzene.[3] |
| Purity (typical) | >97% (GC)[1] |
Storage Conditions and Stability
The stability of this compound is critically dependent on the storage conditions. Its high reactivity, particularly towards nucleophiles like water, necessitates stringent control of its storage environment to minimize degradation.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, the following storage conditions are recommended, based on information from safety data sheets and chemical suppliers.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigeration)[1][4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen)[5] | Prevents contact with atmospheric moisture.[5] |
| Container | Tightly sealed, light-resistant container | Protects from moisture and light-induced degradation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, water, alcohols, and amines[5][6] | Prevents vigorous and potentially hazardous reactions. |
Stability and Degradation Pathways
This compound is primarily susceptible to degradation through hydrolysis and polymerization.
-
Hydrolysis: The most common degradation pathway involves the reaction with water. The isocyanate group reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 4-nitroaniline (B120555) and carbon dioxide. The newly formed 4-nitroaniline can then react with another molecule of this compound to form a symmetric diaryl urea. This reaction is often autocatalytic.
-
Polymerization: In the presence of certain catalysts or at elevated temperatures, isocyanates can undergo self-polymerization to form trimers (isocyanurates) or higher-order oligomers.
-
Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]
The primary degradation pathway via hydrolysis is depicted in the following diagram:
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Experimental Protocol for Stability Assessment
A comprehensive stability study is essential to determine the shelf-life and optimal storage conditions for this compound. The following protocol outlines a systematic approach to evaluating its stability under various environmental conditions.
Objective
To assess the stability of this compound under accelerated and long-term storage conditions by monitoring its purity and the formation of degradation products.
Materials and Methods
-
Test Substance: this compound (purity ≥ 97%)
-
Reagents and Solvents: Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), derivatizing agent (e.g., dibutylamine), internal standard.
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Stability chambers (controlled temperature and humidity)
-
Inert gas (Nitrogen) supply
-
Glass vials with PTFE-lined caps
-
Experimental Workflow
The following diagram illustrates the experimental workflow for the stability study:
Caption: Experimental workflow for the stability assessment of this compound.
Detailed Procedure
-
Sample Preparation:
-
Under an inert nitrogen atmosphere, accurately weigh and aliquot this compound into clean, dry glass vials.
-
Seal the vials tightly with PTFE-lined caps.
-
Prepare a sufficient number of vials for all time points and storage conditions.
-
-
Storage Conditions:
-
Long-term: 2-8°C (recommended storage)
-
Accelerated: 25°C/60% RH and 40°C/75% RH
-
Light Exposure: Store a set of samples under controlled light conditions (ICH Q1B).
-
-
Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months
-
-
Analytical Method (HPLC-UV):
-
Derivatization: Due to the high reactivity of the isocyanate group, derivatization is necessary for stable and reproducible HPLC analysis. A common method involves reaction with an amine, such as dibutylamine (B89481), to form a stable urea derivative.
-
Accurately weigh a sample of this compound from a stability vial.
-
Dissolve in a known volume of dry acetonitrile.
-
Add a molar excess of dibutylamine and allow the reaction to proceed to completion.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the derivatized product and potential degradation products.
-
Injection Volume: 10 µL
-
-
Quantification:
-
Develop and validate a stability-indicating HPLC method.
-
Use an internal or external standard for quantification.
-
Calculate the percentage of remaining this compound and the percentage of major degradation products at each time point.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Calculate the shelf-life based on the time it takes for the concentration to decrease to a specified limit (e.g., 90% of the initial concentration).
-
Safe Handling and Personal Protective Equipment (PPE)
Isocyanates are potent respiratory and skin sensitizers.[7] Therefore, strict adherence to safety protocols is mandatory when handling this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[7]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile, butyl rubber).[5]
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]
-
Lab Coat: Wear a lab coat to protect skin and clothing.
-
-
Spill and Waste Disposal:
-
In case of a spill, decontaminate the area with a suitable neutralizing solution (e.g., a mixture of water, detergent, and sodium carbonate).
-
Dispose of waste in accordance with local, state, and federal regulations. Isocyanate waste should be segregated and clearly labeled.[7]
-
The logical relationship between storage conditions and stability outcomes is summarized in the following diagram:
Caption: Relationship between storage conditions and the stability of this compound.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is highly dependent on proper storage and handling. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and away from incompatible substances, researchers can significantly extend its shelf-life and ensure the reliability of their experimental results. The provided experimental protocol for stability assessment offers a framework for laboratories to establish their own in-house stability data. Strict adherence to safety protocols is crucial to mitigate the health risks associated with handling this compound. Further research into the specific degradation kinetics and long-term stability of this compound would be beneficial to the scientific community.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. This compound | 100-28-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 7. iom-world.org [iom-world.org]
Spectroscopic data for 4-Nitrophenyl isocyanate (IR, NMR)
A comprehensive technical guide on the spectroscopic analysis of 4-Nitrophenyl isocyanate, tailored for researchers, scientists, and professionals in drug development. This document provides in-depth infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.
Spectroscopic Data for this compound
Spectroscopic analysis is a cornerstone of chemical characterization, providing essential information about the molecular structure and purity of a compound. For this compound (C₇H₄N₂O₃), IR and NMR spectroscopy are invaluable tools for confirming the presence of key functional groups and elucidating the arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy Data
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups in this compound. The most prominent of these are the isocyanate (-N=C=O) and the nitro (-NO₂) groups. The data presented below is a summary of typical absorption bands observed for this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Isocyanate (-N=C=O) | ~2270 - 2250 | Asymmetric stretching, strong and characteristic |
| Nitro (-NO₂) | ~1520 and ~1350 | Asymmetric and symmetric stretching, respectively; strong absorptions |
| Aromatic C=C | ~1600 - 1450 | Skeletal vibrations of the benzene (B151609) ring |
| Aromatic C-H | ~3100 - 3000 | Stretching vibrations |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. The aromatic protons of this compound typically exhibit a characteristic splitting pattern due to their coupling.
¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Solvent |
| ~8.25 | Doublet | ~9.0 | Protons ortho to the -NO₂ group | CDCl₃ |
| ~7.36 | Doublet | ~9.0 | Protons meta to the -NO₂ group | CDCl₃ |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Solvent |
| ~125.0 | Aromatic CH meta to -NO₂ | CDCl₃ |
| ~122.5 | Aromatic CH ortho to -NO₂ | CDCl₃ |
| ~155.5 | Aromatic C attached to -NO₂ | CDCl₃ |
| ~139.1 | Aromatic C attached to -NCO | CDCl₃ |
| ~171.3 | Isocyanate Carbon (-NCO) | CDCl₃ |
Experimental Protocols
The following are generalized protocols for obtaining the IR and NMR spectra of this compound.
Infrared (IR) Spectroscopy Protocol (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR setup.
-
Sample Preparation: Place a small amount of solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
Methodological & Application
Application Note: High-Performance Liquid Chromatography of Amino Acids Derivatized with 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a methodology for the derivatization of amino acids using 4-Nitrophenyl isocyanate (NPI) for subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. While specific literature with comprehensive quantitative data for NPI is limited, this protocol is based on established principles of isocyanate chemistry and reversed-phase chromatography of derivatized amino acids. The described method provides a framework for researchers to develop and validate a robust analytical procedure for the determination of amino acid profiles in various sample matrices.
Introduction
Amino acid analysis is a critical tool in life sciences and pharmaceutical development for applications ranging from protein quantitation and characterization to cell culture media monitoring and metabolic studies. Due to the lack of a strong chromophore in most amino acids, derivatization is often necessary to enable sensitive detection by UV-Vis spectrophotometry.[1] this compound (NPI) is a derivatizing agent that reacts with the primary and secondary amine groups of amino acids to form stable, UV-active urea (B33335) derivatives. The resulting N-4-nitrophenylcarbamoyl (NPC) amino acids can be effectively separated by reversed-phase HPLC. This pre-column derivatization method offers a straightforward approach for the quantitative analysis of amino acids.
Principle
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the isocyanate group of NPI, forming a stable urea linkage. The reaction is typically carried out in an alkaline environment to ensure the amino group is deprotonated and thus more nucleophilic. The resulting NPC-amino acid derivatives possess a strong chromophore (the nitrophenyl group), allowing for sensitive detection at a wavelength of approximately 254 nm.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards
-
This compound (NPI)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (B128534) (TEA)
-
Sodium acetate (B1210297)
-
Acetic acid
-
Water, HPLC grade
Instrumentation
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Derivatization Buffer: Prepare a 1 M triethylamine solution in a suitable solvent like acetonitrile or a mixture of acetonitrile and water. The pH should be alkaline to facilitate the reaction.
-
NPI Reagent Solution: Prepare a fresh solution of this compound in acetonitrile (e.g., 10 mg/mL). This solution should be prepared immediately before use due to the reactivity of isocyanates.
-
Mobile Phase A: Prepare a 50 mM sodium acetate buffer, adjusted to a slightly acidic pH (e.g., pH 4.5) with acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
Derivatization Procedure
-
Sample Preparation:
-
For protein hydrolysates, ensure complete hydrolysis and neutralization of the sample.
-
Dissolve amino acid standards or sample in the derivatization buffer.
-
-
Reaction:
-
To 100 µL of the amino acid solution, add 100 µL of the freshly prepared NPI reagent solution.
-
Vortex the mixture thoroughly.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction time may need to be optimized for different amino acids.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a reagent that reacts with excess NPI, such as a primary or secondary amine (e.g., a small amount of glycine (B1666218) solution), if necessary.
-
-
Sample Dilution:
-
Dilute the reaction mixture with the initial mobile phase composition before injection into the HPLC system.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 50 mM Sodium Acetate, pH 4.5
-
B: Acetonitrile
-
-
Gradient Elution:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 25 | 50 | 50 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following table presents illustrative quantitative data for the HPLC analysis of NPI-derivatized amino acids. This data is hypothetical and intended to serve as a representative example. Actual retention times, LODs, and LOQs will vary depending on the specific HPLC system, column, and experimental conditions, and must be determined experimentally.
| Amino Acid | Retention Time (min) | LOD (pmol) | LOQ (pmol) |
| Aspartic Acid | 5.2 | 5 | 15 |
| Glutamic Acid | 6.8 | 5 | 15 |
| Serine | 8.1 | 10 | 30 |
| Glycine | 9.5 | 10 | 30 |
| Threonine | 10.3 | 8 | 25 |
| Alanine | 12.1 | 8 | 25 |
| Proline | 14.5 | 15 | 45 |
| Valine | 16.2 | 5 | 15 |
| Methionine | 17.8 | 5 | 15 |
| Isoleucine | 19.5 | 5 | 15 |
| Leucine | 20.1 | 5 | 15 |
| Phenylalanine | 22.3 | 2 | 6 |
| Tyrosine | 23.5 | 2 | 6 |
| Lysine | 25.1 | 10 | 30 |
| Histidine | 26.8 | 10 | 30 |
| Arginine | 28.4 | 10 | 30 |
Visualizations
Derivatization Reaction
Caption: Reaction scheme for the derivatization of an amino acid with this compound.
Experimental Workflow
Caption: Workflow for the analysis of amino acids using NPI derivatization followed by HPLC.
Discussion
The presented method provides a solid foundation for the analysis of amino acids using this compound derivatization. Key parameters for optimization include the pH of the derivatization buffer, the concentration of the NPI reagent, and the reaction time to ensure complete derivatization of all amino acids in the sample. The stability of the NPI reagent and the resulting NPC-amino acid derivatives should also be assessed.
The HPLC separation can be fine-tuned by adjusting the mobile phase composition, pH, and gradient profile to achieve optimal resolution of all amino acid derivatives. The use of a high-purity C18 column is recommended for reproducible results.
For method validation, it is essential to determine the linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision for each amino acid derivative. The development of a robust and validated method will ensure reliable and accurate quantification of amino acids in the samples of interest.
Conclusion
Pre-column derivatization with this compound offers a viable approach for the quantitative analysis of amino acids by reversed-phase HPLC with UV detection. This application note provides a detailed, albeit foundational, protocol and illustrative data to guide researchers in developing a method tailored to their specific analytical needs. Proper optimization and validation are crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Protein Labeling with 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl isocyanate (4-NPI) is a valuable reagent for the covalent modification of proteins. Its isocyanate group (-N=C=O) readily reacts with nucleophilic functional groups present on amino acid side chains, forming stable covalent bonds. The primary targets for this modification are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein, resulting in the formation of a stable urea (B33335) linkage.[1] Other nucleophilic residues such as cysteine (forming a thiocarbamate linkage), tyrosine, serine (forming a carbamate (B1207046) linkage), and even carboxylic acids can also react, though generally to a lesser extent, particularly under controlled pH conditions.[2]
The p-nitrophenyl group introduced by 4-NPI provides a useful chromophore that can be used to spectrophotometrically quantify the extent of protein modification, often referred to as the Degree of Labeling (DOL).[3] This feature makes 4-NPI a useful tool for applications where knowledge of the modification stoichiometry is important, such as in the development of antibody-drug conjugates, the study of protein-protein interactions, and the preparation of protein-based biomaterials.
These application notes provide a detailed protocol for the use of this compound in protein labeling, including reaction conditions, purification of the labeled protein, and methods for quantifying the degree of labeling.
Chemical Reaction and Experimental Workflow
The fundamental principle of protein labeling with 4-NPI is the nucleophilic addition of a protein's functional group to the isocyanate moiety. The workflow involves dissolving the protein in a suitable buffer, adding the 4-NPI reagent, allowing the reaction to proceed, quenching any unreacted isocyanate, and finally, purifying the labeled protein.
Experimental Protocols
Materials
-
Protein of interest
-
This compound (4-NPI)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Labeling Buffer: 100 mM sodium phosphate (B84403) or sodium borate (B1201080) buffer, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Purification column (e.g., Sephadex G-25 size exclusion column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol for Protein Labeling with 4-NPI
-
Protein Preparation:
-
Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the protein for reaction with 4-NPI. If necessary, perform a buffer exchange by dialysis or using a desalting column.
-
-
4-NPI Solution Preparation:
-
Labeling Reaction:
-
While gently stirring the protein solution, slowly add the desired amount of the 4-NPI stock solution.
-
The molar ratio of 4-NPI to protein is a critical parameter that may require optimization. A common starting point is a 10- to 20-fold molar excess of 4-NPI to the protein.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature can be beneficial for sensitive proteins.[6]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30-60 minutes at room temperature to ensure that any excess 4-NPI is deactivated.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted 4-NPI and byproducts by size exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS or another suitable buffer.
-
Monitor the column effluent by measuring the absorbance at 280 nm to detect the protein. The labeled protein will elute in the void volume.
-
Alternatively, dialysis can be used to remove small molecule impurities.
-
Quantification of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which represents the average number of 4-NPI molecules conjugated to each protein molecule, can be determined spectrophotometrically.[3][7]
-
Measure Absorbance:
-
After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the absorbance maximum of the p-nitrophenyl group, which is approximately 320 nm (A320).
-
-
Calculate Protein and Label Concentration:
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the label at 280 nm: Protein Concentration (M) = [A280 - (A320 × CF)] / εprotein where:
-
A280 is the absorbance of the labeled protein at 280 nm.
-
A320 is the absorbance of the labeled protein at 320 nm.
-
CF is the correction factor (A280 of the label / A320 of the label). A correction factor of approximately 0.3 is a reasonable starting point if the exact value is unknown.
-
εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
-
The concentration of the 4-NPI label can be calculated using the Beer-Lambert law: Label Concentration (M) = A320 / εlabel where:
-
εlabel is the molar extinction coefficient of the p-nitrophenyl carbamate/urea adduct at 320 nm. The molar extinction coefficient for p-nitrophenyl carbamate is approximately 10,000 M-1cm-1.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Data Presentation
The following tables summarize key parameters for the protein labeling reaction with 4-NPI. These values may require optimization for specific proteins and applications.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (4-NPI:Protein) | 10:1 to 20:1 | This ratio often requires optimization for each protein.[6] |
| Reaction Buffer | 100 mM Sodium Phosphate or Borate | Amine-free buffer is crucial to avoid side reactions. |
| pH | 7.5 - 8.5 | Balances reactivity of amines with reagent stability.[8] |
| Reaction Temperature | Room Temperature or 4°C | 4°C can be used for sensitive proteins.[6] |
| Reaction Time | 1-2 hours at RT, or overnight at 4°C | Can be extended for less reactive proteins.[6] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Effectively stops the reaction by consuming excess 4-NPI. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH- Hydrolysis of 4-NPI- Insufficient molar excess of 4-NPI- Competing nucleophiles in buffer | - Optimize pH between 7.5 and 9.0.- Prepare 4-NPI solution immediately before use; consider lower reaction temperature.- Increase the molar ratio of 4-NPI to protein.- Use amine-free buffers like phosphate or borate.[8] |
| Protein Precipitation | - Change in protein's isoelectric point (pI) upon labeling- High degree of labeling leading to aggregation | - Adjust the reaction pH to be further from the new predicted pI.- Reduce the molar excess of 4-NPI to decrease the DOL.- Perform the reaction at a lower protein concentration. |
| Inconsistent Results | - Inaccurate quantitation of protein or 4-NPI- Incomplete removal of unreacted 4-NPI | - Accurately determine protein concentration before labeling.- Ensure efficient purification of the labeled protein before characterization. |
Logical Relationships in Labeling Optimization
Optimizing the protein labeling reaction involves balancing several interconnected factors to achieve the desired degree of labeling without compromising protein function.
Conclusion
Labeling proteins with this compound is a straightforward and effective method for introducing a chromophoric tag. The provided protocols offer a robust starting point for researchers. However, it is crucial to recognize that the optimal conditions can vary significantly between different proteins. Therefore, empirical optimization of parameters such as the molar ratio of 4-NPI to protein, pH, and reaction time is often necessary to achieve the desired degree of labeling while maintaining the protein's structural integrity and biological function.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. fishersci.com [fishersci.com]
- 5. bdmaee.net [bdmaee.net]
- 6. benchchem.com [benchchem.com]
- 7. Degree of labeling (DOL) step by step [abberior.rocks]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Primary and Secondary Amines with 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is a critical aspect of pharmaceutical research, drug development, and various other scientific disciplines. However, many amines lack a strong chromophore, making their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detectors challenging, particularly at low concentrations. Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-absorbing moiety to the amine analyte.
4-Nitrophenyl isocyanate is an effective derivatizing agent for both primary and secondary amines. The highly reactive isocyanate group (-N=C=O) readily undergoes a nucleophilic attack by the amine to form a stable, substituted urea (B33335) derivative. The presence of the 4-nitrophenyl group in the resulting molecule provides a strong chromophore, significantly enhancing the molar absorptivity and enabling sensitive detection at wavelengths around 254 nm. This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound and subsequent analysis by HPLC-UV.
Principle of the Reaction
The derivatization reaction is a nucleophilic addition of the primary or secondary amine to the electrophilic carbon atom of the isocyanate group of this compound. This reaction results in the formation of a stable N,N'-substituted urea derivative. The reaction is typically carried out in an aprotic organic solvent.
Caption: Reaction of a primary amine with this compound.
Experimental Protocols
This section details the necessary materials, reagents, and a step-by-step procedure for the derivatization of primary and secondary amines with this compound for HPLC analysis.
Materials and Reagents
-
This compound (≥98% purity)
-
Primary and secondary amine standards
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Anhydrous aprotic solvent (e.g., acetonitrile, acetone, or dichloromethane)
-
Triethylamine (optional, as a base catalyst)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
Preparation of Solutions
-
Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each amine standard and dissolve in 10 mL of the chosen anhydrous solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to obtain the desired concentration range for calibration.
-
This compound Solution (10 mg/mL): Prepare this solution fresh daily by dissolving 10 mg of this compound in 1 mL of anhydrous acetonitrile. This reagent is moisture-sensitive and should be handled accordingly.
Derivatization Procedure
The following protocol is a general guideline and may require optimization for specific amines and sample matrices.
-
Sample Preparation: In a clean, dry vial, place 100 µL of the amine standard solution or sample extract.
-
Reagent Addition: Add 100 µL of the freshly prepared this compound solution to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 30-60 minutes. For less reactive amines, the reaction time may be extended or gentle heating (e.g., 40-50 °C) may be applied.
-
Quenching (Optional): To consume excess this compound, 50 µL of methanol (B129727) can be added, and the mixture allowed to react for an additional 10 minutes.
-
Dilution: Dilute the reaction mixture to a suitable volume (e.g., 1 mL) with the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject 10-20 µL of the filtered solution into the HPLC system.
Caption: Workflow for amine derivatization and HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a suitable percentage of B, and increase linearly to elute the more hydrophobic derivatives.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
Data Presentation
The following tables provide a summary of representative quantitative data for amine analysis using various derivatization reagents, including isocyanates. This data is intended to serve as a reference for expected performance. Actual results for this compound derivatives should be determined experimentally.
Table 1: Comparative HPLC-UV Performance for Derivatized Amines
| Derivatizing Agent | Analyte(s) | Linearity Range | LOD | LOQ | Reference |
| Phenyl isothiocyanate | Rifampicin, Isoniazid, Pyrazinamide | Not Specified | 0.03-0.08 µg/mL | 0.11-0.27 µg/mL | [1] |
| Dansyl Chloride | Bioactive Amines in Chicken Meat | 0.9 - 94.4 mg/kg | 0.3 mg/kg | 0.9-1.0 mg/kg | [2] |
| Benzoyl Chloride | Putrescine, Histamine, Tyramine | 1-175 mg/L | Not Specified | Not Specified | [3] |
| 9-fluorenylmethylchloroformate (FMOC) | Methylamine, Dimethylamine, Trimethylamine | Not Specified | 0.05-0.12 ng | Not Specified | [4] |
Table 2: Representative Retention Times for Derivatized Amines on a C18 Column
Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase gradient, flow rate, etc.). The following are illustrative examples from various studies and not specific to this compound derivatives.
| Derivatizing Agent | Analyte | Retention Time (min) | Reference |
| Dansyl Chloride | Putrescine | ~15 | [2] |
| Dansyl Chloride | Cadaverine | ~17 | [2] |
| Dansyl Chloride | Histamine | ~19 | [2] |
| Dansyl Chloride | Tyramine | ~23 | [2] |
| Phenyl isothiocyanate | Isoniazid derivative | ~8.5 | [1] |
| Phenyl isothiocyanate | Pyrazinamide derivative | ~10.5 | [1] |
| Phenyl isothiocyanate | Rifampicin derivative | ~15.5 | [1] |
Applications in Drug Development
The derivatization of primary and secondary amines with this compound is a valuable tool in drug development for several reasons:
-
Quantitative Analysis of APIs: For active pharmaceutical ingredients (APIs) that are primary or secondary amines but lack a strong chromophore, this method allows for accurate quantification in drug substance and drug product.
-
Impurity Profiling: Detection and quantification of amine-containing impurities and degradation products at low levels.
-
Metabolite Identification and Quantification: In preclinical and clinical studies, this method can be used to quantify amine-containing metabolites in biological matrices after appropriate sample cleanup.
-
Monitoring of Synthesis Reactions: Tracking the consumption of amine starting materials and the formation of amine-containing products in synthetic processes.
Conclusion
The derivatization of primary and secondary amines with this compound offers a robust and sensitive method for their quantification by HPLC-UV. The resulting stable urea derivatives exhibit strong UV absorbance, enabling low limits of detection and quantification. The provided protocol serves as a comprehensive guide for researchers and scientists to develop and implement this analytical technique in their laboratories. As with any analytical method, optimization and validation are essential to ensure accurate and reliable results for specific applications.
References
Application Notes & Protocols: Quantification of Hydroxyl Groups Using 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of hydroxyl (-OH) groups is critical in various scientific disciplines, including polymer chemistry, drug development, and quality control of raw materials. Hydroxyl groups influence the physical and chemical properties of molecules, such as solubility, reactivity, and biological activity.
4-Nitrophenyl isocyanate (4-NPI) is a derivatizing agent that reacts specifically with hydroxyl groups to form stable 4-nitrophenyl carbamates. This reaction introduces a chromophore (the 4-nitrophenyl group) into the analyte, enabling sensitive quantification by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This document provides detailed protocols for the quantification of hydroxyl groups using 4-NPI.
Principle of the Method
The fundamental reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic isocyanate carbon of 4-NPI, forming a carbamate (B1207046) (urethane) linkage. The reaction is typically carried out in an aprotic solvent to prevent side reactions with water.
Reaction Scheme: R-OH + O=C=N-C₆H₄-NO₂ → R-O-C(=O)-NH-C₆H₄-NO₂ (Analyte with Hydroxyl Group) + (this compound) → (4-Nitrophenyl Carbamate Derivative)
The resulting 4-nitrophenyl carbamate can be quantified directly by HPLC-UV, or indirectly by UV-Vis spectrophotometry after basic hydrolysis to release the intensely colored 4-nitrophenolate (B89219) anion.
Logical Workflow for Hydroxyl Group Quantification
The overall process for quantifying hydroxyl groups using 4-NPI involves several key steps, from sample preparation to data analysis.
Caption: Workflow for hydroxyl group quantification.
Experimental Protocols
Safety Precautions: this compound is toxic and a respiratory sensitizer. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Quantification by HPLC-UV
This method is suitable for the direct quantification of the 4-nitrophenyl carbamate derivative and is ideal for analyzing complex mixtures where separation of the derivatized analyte is necessary.
3.1. Materials and Reagents
-
This compound (4-NPI), 98% or higher purity
-
Analyte containing hydroxyl groups
-
Anhydrous acetonitrile (B52724) (ACN), HPLC grade
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dibutylamine (B89481) (for quenching)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
3.2. Derivatization Procedure
-
Sample Preparation: Accurately weigh a known amount of the sample (e.g., 10-50 mg) into a dry vial. Dissolve the sample in a known volume of anhydrous ACN, DMF, or THF to achieve a hydroxyl group concentration in the low millimolar range. Note: Ensure the sample is free of water, as water will react with 4-NPI.
-
Reagent Preparation: Prepare a stock solution of 4-NPI (e.g., 0.1 M) in anhydrous ACN. This solution should be prepared fresh.
-
Reaction: To the sample solution, add a molar excess (typically 5-10 fold) of the 4-NPI solution relative to the estimated hydroxyl content.
-
Incubation: Seal the vial and heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours). Note: The optimal temperature and time should be determined empirically for each analyte.
-
Quenching: After cooling to room temperature, add a small amount of dibutylamine (e.g., 20 µL) to react with the excess 4-NPI. Let it stand for 15-20 minutes.
-
Dilution: Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Gradient: A typical gradient could be 50-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor the absorbance at the λmax of the 4-nitrophenyl carbamate derivative (typically around 254 nm or 320 nm).
-
Injection Volume: 10-20 µL
3.4. Quantification
-
Prepare a series of calibration standards using a pure standard of the expected 4-nitrophenyl carbamate derivative or by derivatizing a known amount of a standard alcohol.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of the derivatized analyte in the sample from the calibration curve.
-
Determine the original hydroxyl group content in the sample based on the initial sample weight and dilution factors.
Protocol 2: Quantification by UV-Vis Spectrophotometry
This method is a simpler, faster alternative to HPLC for samples where the derivatized analyte is the primary component or when interfering substances do not absorb at the analysis wavelength. It relies on the release of the 4-nitrophenolate ion under basic conditions.
3.1. Materials and Reagents
-
Same as for the HPLC protocol, with the addition of:
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
UV-Vis spectrophotometer and quartz cuvettes
3.2. Derivatization Procedure Follow steps 1-5 from the HPLC derivatization protocol (Section 3.2).
3.3. Hydrolysis and Measurement
-
Dilution: Take a known aliquot of the quenched reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or ethanol).
-
Hydrolysis: To a known volume of the diluted solution in a cuvette, add a specific volume of the NaOH solution to induce hydrolysis and generate the yellow 4-nitrophenolate ion.
-
Measurement: Immediately measure the absorbance at the λmax of the 4-nitrophenolate ion (approximately 400-410 nm) against a reagent blank.
3.4. Quantification
-
Prepare a calibration curve using known concentrations of 4-nitrophenol (B140041) in the same basic solution.
-
Plot the absorbance at ~405 nm against the concentration of 4-nitrophenol.
-
From the absorbance of the sample, determine the concentration of the released 4-nitrophenolate, which is stoichiometrically equivalent to the concentration of the hydroxyl groups in the original sample.
-
Calculate the hydroxyl content based on the initial sample weight and dilution factors.
Data Presentation
The following tables provide representative (hypothetical) data for the quantification of hydroxyl groups in a polymer sample (Polyol X) using the described methods.
Table 1: HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Table 2: UV-Vis Method Validation Data
| Parameter | Result |
| Linearity Range (µM) | 2 - 50 |
| Correlation Coefficient (r²) | > 0.998 |
| Molar Absorptivity (ε) of 4-nitrophenolate | ~18,000 L mol⁻¹ cm⁻¹ at 405 nm |
| Limit of Detection (LOD) (µM) | 0.8 |
| Limit of Quantification (LOQ) (µM) | 2.5 |
| Precision (%RSD, n=6) | < 3% |
Table 3: Comparison of Hydroxyl Value Determination
| Sample | Method | Hydroxyl Value (mg KOH/g) |
| Polyol X | HPLC-UV | 55.8 |
| Polyol X | UV-Vis Spectrophotometry | 56.5 |
| Polyol X | Titration (Standard Method) | 56.1 |
Visualization of the Derivatization and Analysis Pathway
The following diagram illustrates the chemical transformations and analytical steps.
Caption: Chemical derivatization and analysis pathways.
Troubleshooting and Considerations
-
Presence of Water: Water will react with 4-NPI to form an unstable carbamic acid, which decomposes to 4-nitroaniline (B120555) and carbon dioxide. This side reaction consumes the reagent and can interfere with the analysis. All solvents and samples should be anhydrous.
-
Incomplete Reaction: Ensure a sufficient excess of 4-NPI is used and that the reaction time and temperature are optimized for complete derivatization.
-
Interfering Substances: Primary and secondary amines will also react with 4-NPI. If present in the sample, they may lead to an overestimation of the hydroxyl content. Chromatographic separation (HPLC) is necessary in such cases.
-
Stability of the Derivative: While generally stable, the 4-nitrophenyl carbamate may be susceptible to hydrolysis under certain conditions. Analyze the samples in a timely manner after derivatization.
These application notes and protocols provide a comprehensive guide for the quantification of hydroxyl groups using this compound. For specific applications, optimization and validation of the methods are recommended.
Application Notes and Protocols: 4-Nitrophenyl Isocyanate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-nitrophenyl isocyanate as a versatile intermediate in the synthesis of pharmaceutically active compounds, with a focus on kinase inhibitors. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate its application in drug discovery and development.
Introduction
This compound (CAS 100-28-7) is a reactive organic compound containing both a nitro group and an isocyanate functional group.[1] This dual functionality makes it a valuable intermediate in pharmaceutical synthesis. The highly electrophilic isocyanate group readily reacts with nucleophiles, such as amines and alcohols, to form urea (B33335) and carbamate (B1207046) linkages, respectively. These linkages are prevalent in a wide array of drug molecules. The nitro group, on the other hand, can be readily reduced to an amino group, providing a handle for further molecular elaboration.[2] This allows for the introduction of a reactive site for subsequent coupling reactions, making this compound a strategic building block in multi-step syntheses.[1]
Application in the Synthesis of Kinase Inhibitors
A prominent application of isocyanates in pharmaceutical manufacturing is the synthesis of diaryl urea-based kinase inhibitors. Many of these drugs, such as Sorafenib and Regorafenib (B1684635), target key signaling pathways involved in cancer cell proliferation and angiogenesis. While the final structures of these specific drugs often incorporate a 4-chloro-3-(trifluoromethyl)phenyl isocyanate moiety, this compound serves as a crucial intermediate in the synthesis of various analogues and other kinase inhibitors.[2][3]
The general synthetic strategy involves the reaction of an amine-containing fragment with the isocyanate to form the characteristic urea bridge. The nitro functionality on the phenyl ring can be maintained in the final molecule to modulate its electronic properties or can be chemically transformed in a subsequent step.
Synthesis of a Sorafenib Analogue
One notable example is the synthesis of a Sorafenib analogue where this compound is utilized to introduce the urea linkage. The nitro group in this analogue can subsequently be reduced to an amine, providing a point for further chemical modification.[2]
Experimental Protocols
General Protocol for the Synthesis of Diaryl Ureas
This protocol outlines the general procedure for the synthesis of a diaryl urea derivative using this compound and a generic arylamine.
Materials:
-
This compound
-
Arylamine of choice
-
Anhydrous acetone (B3395972)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for filtration and drying
Procedure:
-
In a clean, dry round-bottom flask, dissolve the arylamine (1.0 equivalent) in anhydrous acetone to a concentration of approximately 0.2 M.
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the diaryl urea product often precipitates from the reaction mixture.
-
Filter the solid product and wash it with a small amount of cold acetone.
-
Dry the purified product under vacuum.
Note: This is a general procedure and may require optimization for specific substrates, including adjustments to the solvent, temperature, and reaction time.
Quantitative Data
The following table summarizes representative yields for the synthesis of diaryl ureas using substituted phenyl isocyanates, including analogues of Sorafenib.
| Amine Reactant | Isocyanate Reactant | Product | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Sorafenib | >90 | [3] |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Regorafenib | >90 | [4][5] |
| 4-((6-Amino-2,4,5-trimethylpyridin-3-yl)oxy)-N-methylpicolinamide | This compound | Sorafenib Analogue (nitro-derivative) | ~85-95 | [2] |
| Pyridyl amide intermediate | This compound | 4-Nitrophenyl urea derivative | High | [6] |
Visualizing the Synthesis and Mechanism of Action
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a diaryl urea-based kinase inhibitor using this compound.
Caption: Synthetic workflow for diaryl urea formation.
Signaling Pathway Inhibition
Diaryl urea-based kinase inhibitors, such as Sorafenib and its analogues, target multiple kinases in key signaling pathways that regulate cell proliferation and angiogenesis. A simplified representation of the targeted pathways is shown below.
Caption: Inhibition of RAF/MEK/ERK pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active molecules, particularly in the development of kinase inhibitors. Its ability to readily form urea linkages, combined with the potential for further chemical transformation of the nitro group, provides a powerful tool for medicinal chemists. The protocols and data presented herein serve as a guide for researchers in the application of this important building block in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN104910067A - Method for synthesizing regorafenib by one-pot process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Solid-Phase Synthesis Using 4-Nitrophenyl Carbamate Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient synthesis of compound libraries. The use of activated resins is central to this methodology, facilitating the attachment of building blocks and the subsequent construction of complex molecules. 4-Nitrophenyl isocyanate and its derivatives, particularly 4-nitrophenyl chloroformate, are valuable reagents for the preparation of activated resins for the synthesis of ureas and carbamates. This document provides detailed application notes and protocols for the use of 4-nitrophenyl carbamate (B1207046) functionalized resins in solid-phase synthesis, a strategy that offers a stable and versatile platform for the generation of diverse urea-containing compounds.
The primary approach detailed herein involves the use of a resin activated with a 4-nitrophenyl carbonate group. This activated resin readily reacts with primary and secondary amines to form a stable carbamate linkage to the solid support. Subsequent cleavage from the resin can yield the desired urea (B33335) derivatives. An alternative, yet related, strategy involves the in situ generation of an isocyanate on a resin-bound amine, which can then react with another amine to form a urea linkage. This latter method is particularly prevalent in the synthesis of urea-containing peptides.
Core Applications
The primary application of 4-nitrophenyl carbamate-functionalized resins in solid-phase synthesis is the generation of diverse libraries of substituted ureas. This methodology is particularly valuable in medicinal chemistry for the following reasons:
-
Scaffold Diversity: The urea functional group is a common motif in biologically active molecules, and this method allows for the facile introduction of a wide range of substituents.
-
High-Throughput Synthesis: The solid-phase format is amenable to automation and parallel synthesis, enabling the rapid generation of large compound libraries for screening.
-
Purification Efficiency: The solid-phase approach simplifies purification, as excess reagents and byproducts are easily removed by washing the resin.
-
Peptidomimetic Design: This strategy is well-suited for the synthesis of peptidomimetic ureas, where the urea bond replaces a peptide bond to improve stability and bioavailability.
Experimental Protocols
Protocol 1: Preparation of 4-Nitrophenyl Carbonate Functionalized Wang Resin
This protocol describes the activation of a hydroxyl-functionalized resin (Wang resin) using 4-nitrophenyl chloroformate. The resulting 4-nitrophenyl carbonate resin is an activated solid support ready for reaction with amines.
Materials:
-
Wang resin (or other hydroxyl-functionalized resin)
-
4-Nitrophenyl chloroformate
-
Pyridine (B92270) (or N,N-diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the Wang resin (1 g, loading capacity typically 0.5-1.5 mmol/g) in a solid-phase synthesis vessel. Swell the resin in anhydrous DCM (10 mL) for 30 minutes with gentle agitation.
-
Activation Reaction:
-
Drain the DCM from the swollen resin.
-
Dissolve 4-nitrophenyl chloroformate (4 equivalents based on resin loading) in anhydrous DCM (10 mL).
-
Add pyridine or DIPEA (4 equivalents) to the solution.
-
Add the 4-nitrophenyl chloroformate solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the hydroxyl group on the resin using IR spectroscopy.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
DMF (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
DCM (3 x 10 mL)
-
-
-
Drying: Dry the resin under vacuum to a constant weight. The activated 4-nitrophenyl carbonate resin is now ready for use.
Loading Determination: The loading of the activated resin can be determined spectrophotometrically by reacting a known weight of the resin with a primary amine (e.g., benzylamine) and measuring the absorbance of the released 4-nitrophenolate (B89219) in the supernatant at 405 nm.
Protocol 2: Solid-Phase Synthesis of Substituted Ureas
This protocol outlines the general procedure for the synthesis of a substituted urea using the prepared 4-nitrophenyl carbonate functionalized resin.
Materials:
-
4-Nitrophenyl carbonate functionalized resin
-
Primary or secondary amine (amine 1, for attachment to the resin)
-
Primary or secondary amine (amine 2, for urea formation)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Solid-phase synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the 4-nitrophenyl carbonate functionalized resin (1 equivalent) in anhydrous DCM or DMF (10 mL/g of resin) for 30 minutes.
-
Carbamate Formation (Attachment of Amine 1):
-
Drain the solvent.
-
Dissolve the first amine (amine 1, 3-5 equivalents) in anhydrous DCM or DMF.
-
Add the amine solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored by the disappearance of the 4-nitrophenyl carbonate signal in the IR spectrum of a resin bead or by the appearance of a yellow color in the solution due to the release of 4-nitrophenol.[1]
-
Wash the resin thoroughly with DMF and DCM to remove excess amine and 4-nitrophenol.
-
-
Urea Formation (Reaction with Amine 2):
-
This step is typically performed after cleavage from the resin in solution phase for this specific protocol.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation to obtain the crude carbamate of amine 1.
-
-
Solution-Phase Urea Formation:
-
Dissolve the crude carbamate in a suitable solvent (e.g., DMSO).
-
Add the second amine (amine 2, 1.1 equivalents) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
The desired urea product can be isolated by precipitation or extraction.
-
Protocol 3: In Situ Isocyanate Formation and Urea Synthesis on Solid Support
This protocol describes the synthesis of a urea-containing peptide by generating an isocyanate intermediate from a resin-bound amino acid.[2]
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Fmoc-Glu(OtBu)-Wang resin)
-
Piperidine (B6355638) in DMF (20%)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Amino acid ester or another amine component
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Fmoc Deprotection:
-
Swell the Fmoc-amino acid resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Isocyanate Formation:
-
Suspend the deprotected resin in anhydrous DCM.
-
In a separate flask, dissolve triphosgene (0.4 equivalents relative to the amine on the resin) in anhydrous DCM.
-
Cool the triphosgene solution to 0 °C and slowly add a solution of DIPEA (1.5 equivalents) in anhydrous DCM.
-
Add this activating solution to the resin suspension at 0 °C and stir for 1-2 hours. The completion of the reaction can be monitored by a negative Kaiser test.
-
-
Urea Formation:
-
Drain the resin and wash with anhydrous DCM.
-
Add a solution of the second amino acid ester or amine (3-5 equivalents) and DIPEA (3-5 equivalents) in DCM or DMF to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM.
-
Cleave the urea-containing peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of ureas using methods related to 4-nitrophenyl carbamates.
Table 1: Solution-Phase Synthesis of N-Benzyl Ureas from 4-Nitrophenyl-N-benzylcarbamate
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclohexanemethylamine | N-Benzyl-N'-cyclohexylmethylurea | 92 |
| 2 | Cyclohexylamine | N-Benzyl-N'-cyclohexylurea | 93 |
| 3 | Piperidine | 1-(Benzylcarbamoyl)piperidine | 96 |
| 4 | tert-Butylamine | N-Benzyl-N'-tert-butylurea | >90 |
| 5 | Aniline | N-Benzyl-N'-phenylurea | 85 |
| 6 | Kanamycin A | Per-(N-benzylurea)kanamycin A | 92 |
Data adapted from a versatile and highly efficient synthesis of monosubstituted ureas. Please refer to the original publication for detailed experimental conditions.
Table 2: Cleavage Conditions and Kinetics for Resin-Bound Carbamates and Ureas
| Linker Type | Functional Group | Cleavage Reagent | Cleavage Time (t₁₂) |
| Benzyl | Carbamate | 5% TFA in DCM | ~120 min |
| Benzhydryl (Rink) | Carbamate | 0.5% TFA in DCM | ~30 min |
| Indole | Carbamate | 0.5% TFA in DCM | <10 min |
| Benzyl | Urea | 5% TFA in DCM | ~130 min |
| Benzhydryl (Rink) | Urea | 0.5% TFA in DCM | ~35 min |
| Indole | Urea | 0.5% TFA in DCM | <15 min |
This table provides a qualitative comparison of cleavage rates. Actual times may vary based on the specific substrate and resin. Data compiled from studies on cleavage kinetics of resin-bound functional groups.[3]
Mandatory Visualizations
Workflow for Solid-Phase Synthesis of Ureas via 4-Nitrophenyl Carbonate Resin
Caption: Workflow for the solid-phase synthesis of ureas.
Logical Relationship of Key Intermediates
Caption: Key intermediates in urea synthesis.
Signaling Pathway Analogy: Reaction Cascade
Caption: Reaction cascade for urea synthesis.
References
Application Notes and Protocols for Surface Modification of Materials with 4-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-nitrophenyl isocyanate (4-NPI) for the surface modification of a variety of materials. This powerful technique enables the covalent attachment of biomolecules, making it invaluable for applications in drug development, diagnostics, and fundamental cell biology research.
Introduction to this compound Chemistry
This compound is a versatile chemical linker that readily reacts with primary amine groups on material surfaces to form a stable urea (B33335) linkage. The exposed nitro group can then be easily reduced to a primary amine, which serves as a reactive handle for the subsequent covalent immobilization of proteins, peptides, antibodies, or other biomolecules. This two-step functionalization strategy offers a robust and controlled method for creating bioactive surfaces.
Key Applications
-
Drug Delivery: Creation of drug-eluting surfaces on implants or nanoparticles.
-
Biosensors: Immobilization of antibodies or enzymes for analyte detection.
-
Cell Culture: Engineering of surfaces that promote or inhibit cell adhesion and proliferation.
-
Tissue Engineering: Development of bioactive scaffolds that guide tissue regeneration.
Data Presentation
Successful surface modification with 4-NPI can be verified and quantified using various surface analysis techniques. The following tables summarize expected changes in key surface properties after each modification step.
Table 1: Expected Changes in Surface Wettability (Water Contact Angle)
| Material | Surface State | Typical Water Contact Angle (°) |
| Polystyrene | Unmodified | ~90° |
| After 4-NPI treatment | ~70-80° | |
| After nitro reduction to amine | ~50-60° | |
| Glass | Unmodified (after cleaning) | <10° |
| After aminosilanization | ~50-70° | |
| After 4-NPI treatment | ~60-75° | |
| After nitro reduction to amine | ~40-55° |
Table 2: Expected Changes in Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)
| Surface State | Expected Elemental Signature |
| Amine-functionalized surface | Presence of N 1s peak corresponding to amine groups. |
| After 4-NPI treatment | Increase in N 1s signal with a new peak corresponding to the nitro group and the urea linkage. Presence of O 1s signal from the nitro group. |
| After nitro reduction to amine | Disappearance of the N 1s peak associated with the nitro group and an increase in the amine N 1s peak. |
Experimental Protocols
Protocol 1: Surface Modification of Polystyrene with 4-NPI
This protocol describes the functionalization of a standard polystyrene cell culture plate.
Materials:
-
Polystyrene 96-well plate
-
This compound (4-NPI)
-
Dry toluene (B28343)
-
Nitrogen gas
-
Amino-functionalization solution (e.g., ethylenediamine (B42938) in a suitable solvent)
-
Shaker
Procedure:
-
Amino-functionalization (if necessary): If the polystyrene surface is not already aminated, treat the wells with an amino-functionalization solution (e.g., 10% ethylenediamine in isopropanol) for 2 hours at room temperature with gentle shaking.
-
Wash the wells thoroughly with isopropanol (B130326) and dry under a stream of nitrogen.
-
4-NPI Reaction: Prepare a 10 mM solution of 4-NPI in dry toluene in an inert atmosphere (e.g., a glovebox or under a nitrogen blanket).
-
Add 100 µL of the 4-NPI solution to each well of the aminated polystyrene plate.
-
Seal the plate and incubate for 4 hours at room temperature with gentle shaking.
-
Washing: Remove the 4-NPI solution and wash the wells extensively with toluene, followed by ethanol, and finally with deionized water.
-
Dry the plate under a stream of nitrogen. The plate is now ready for the nitro reduction step or can be stored in a desiccator.
Protocol 2: Reduction of Surface-Bound Nitro Groups to Amines
This protocol details the conversion of the nitrophenyl groups to reactive aminophenyl groups.
Materials:
-
4-NPI modified substrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare a fresh 0.1 M solution of sodium dithionite in PBS.
-
Immerse the 4-NPI modified substrate in the sodium dithionite solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the substrate from the reducing solution and wash thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen. The surface is now functionalized with primary amine groups and is ready for biomolecule immobilization.
Protocol 3: Covalent Immobilization of Proteins
This protocol describes the immobilization of a protein to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrate
-
Protein to be immobilized (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5)
Procedure:
-
Activation of Protein: Dissolve the protein in the activation buffer at a suitable concentration (e.g., 1 mg/mL).
-
Add EDC and NHS to the protein solution to a final concentration of 10 mM each.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
Coupling to Surface: Immediately add the activated protein solution to the amine-functionalized substrate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Remove the protein solution and add the quenching solution to block any unreacted amine groups on the surface. Incubate for 30 minutes.
-
Washing: Wash the surface extensively with PBS to remove any non-covalently bound protein.
-
The surface is now functionalized with the desired protein.
Mandatory Visualizations
Caption: Experimental workflow for surface modification using 4-NPI.
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent urea formation in 4-Nitrophenyl isocyanate reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of urea (B33335) formation in reactions involving 4-nitrophenyl isocyanate. By understanding the underlying mechanisms and implementing the preventative strategies outlined below, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of urea formation in my this compound reaction?
A1: The primary cause of urea byproduct formation is the reaction of this compound with water. Isocyanates are highly reactive toward nucleophiles, including water. The hydrolysis of this compound forms an unstable carbamic acid intermediate, which then decomposes to 4-nitroaniline (B120555) and carbon dioxide. This newly formed 4-nitroaniline can then react with another molecule of this compound to produce a symmetric diaryl urea byproduct (N,N'-bis(4-nitrophenyl)urea).
Q2: How can I minimize water contamination in my reaction?
A2: To minimize water contamination, it is crucial to use anhydrous (dry) solvents and reagents. Solvents should be dried using appropriate methods, such as distillation from a suitable drying agent or passing them through a column of activated alumina (B75360) or molecular sieves. Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under a stream of inert gas (e.g., nitrogen or argon). It is also best practice to perform the reaction under an inert atmosphere.
Q3: Are there alternatives to using this compound that are less prone to urea formation?
A3: Yes, using 4-nitrophenyl carbamates is an excellent alternative. For instance, 4-nitrophenyl-N-benzylcarbamate can be used to react with amines to form ureas. This method avoids the direct handling of the more moisture-sensitive isocyanate. Other alternatives include the in-situ generation of the isocyanate via a Curtius or Hofmann rearrangement, or the use of phosgene (B1210022) alternatives like carbonyldiimidazole (CDI), which can offer more controlled reactivity.
Q4: Can I remove the urea byproduct after the reaction is complete?
A4: Yes, purification can be achieved through recrystallization or flash column chromatography. Urea byproducts, particularly symmetric diaryl ureas, are often less soluble than the desired product in many organic solvents. This difference in solubility can be exploited during recrystallization. For more challenging separations, flash column chromatography using a silica (B1680970) gel stationary phase and an appropriate solvent gradient (e.g., hexanes/ethyl acetate) is typically effective.
Q5: How does reaction temperature affect urea formation?
A5: While the reaction of isocyanates with amines is often rapid at room temperature, elevated temperatures can potentially increase the rate of side reactions. More importantly, if there is any dissolved water, higher temperatures can accelerate the hydrolysis of the isocyanate. It is generally recommended to carry out the reaction at or below room temperature (0 °C to 25 °C) to maximize the selectivity for the desired reaction pathway.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Low yield of desired product and presence of a significant amount of a high-melting point solid. | Urea byproduct formation due to moisture contamination. | Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. Consider using a desiccant in the reaction setup. |
| Reaction is sluggish or incomplete. | Poor quality of this compound. | The isocyanate may have hydrolyzed during storage. It is best to use a fresh bottle or purify the isocyanate before use. Purity can be checked by IR spectroscopy (strong N=C=O stretch around 2270 cm⁻¹). |
| Formation of multiple unidentified byproducts. | Reaction temperature is too high, or the amine is too reactive, leading to side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C). Add the isocyanate solution dropwise to the amine solution to maintain a low concentration of the isocyanate and minimize side reactions. |
| Difficulty in purifying the desired product from the urea byproduct. | Similar polarities and solubilities of the product and byproduct. | Optimize the recrystallization solvent system. If recrystallization is ineffective, employ flash column chromatography with a carefully selected eluent system. Often, a gradient elution from a non-polar to a more polar solvent system can effectively separate the components. |
Quantitative Data Summary
The following table provides a qualitative comparison of expected outcomes under different reaction conditions. Actual yields will vary depending on the specific substrates and reaction scale.
| Reaction Condition | Reagents | Expected Yield of Desired Product | Expected Level of Urea Byproduct |
| Anhydrous | This compound + Amine | High (>90%) | Low to negligible |
| Traces of Water | This compound + Amine | Moderate to Low | Significant |
| Anhydrous | 4-Nitrophenyl carbamate (B1207046) + Amine | High (>90%) | Very Low |
Experimental Protocols
Protocol 1: Minimizing Urea Formation in the Reaction of this compound with an Amine
This protocol outlines the general procedure for reacting this compound with a primary or secondary amine under anhydrous conditions to minimize the formation of urea byproducts.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: Dissolve the amine (1.0 equivalent) in anhydrous DCM in the prepared flask.
-
Reaction: To the stirred solution of the amine, add a solution of this compound (1.05 equivalents) in anhydrous DCM dropwise at 0 °C (using an ice bath).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the desired urea product may precipitate from the solution. If so, collect the solid by filtration and wash with a small amount of cold DCM. If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Purification of a Substituted Urea from a Diaryl Urea Byproduct by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the desired substituted urea has good solubility at elevated temperatures but is sparingly soluble at room temperature, while the diaryl urea byproduct has low solubility even at elevated temperatures. Ethanol or ethyl acetate (B1210297) are often good starting points.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the desired product. The urea byproduct will likely remain as a solid.
-
Hot Filtration: While hot, quickly filter the solution to remove the insoluble diaryl urea byproduct.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the desired product.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Reaction pathways in this compound reactions.
Caption: Troubleshooting workflow for urea byproduct formation.
Caption: Experimental workflow using the carbamate alternative.
Technical Support Center: Optimizing Reactions of 4-Nitrophenyl Isocyanate and Amines
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions and troubleshooting common issues encountered when working with 4-nitrophenyl isocyanate and amines.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between this compound and an amine?
A1: this compound reacts with primary or secondary amines in a nucleophilic addition reaction to form a substituted urea (B33335). The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group.
Q2: What are the main factors influencing the reaction rate and yield?
A2: The primary factors include the nucleophilicity of the amine, the choice of solvent, the reaction temperature, and the presence of moisture. Generally, more nucleophilic amines react faster. The reaction is also influenced by steric hindrance around the amine's nitrogen atom.
Q3: How does the type of amine affect its reactivity with this compound?
A3: Primary aliphatic amines are typically more reactive than secondary aliphatic amines, which are, in turn, more reactive than aromatic amines. This is due to the higher nucleophilicity of aliphatic amines compared to aromatic amines, where the lone pair on the nitrogen is delocalized into the aromatic ring.[1]
Q4: What is the role of the nitro group in this compound?
A4: The electron-withdrawing nature of the nitro group increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the amine and thus enhancing its reactivity.[2]
Q5: Are there any common side reactions to be aware of?
A5: Yes, the most common side reaction is the reaction of this compound with water. This forms an unstable carbamic acid, which then decomposes to 4-nitroaniline (B120555) and carbon dioxide. The newly formed 4-nitroaniline can then react with another molecule of this compound to form an undesired symmetrical urea byproduct, N,N'-bis(4-nitrophenyl)urea.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptom: The reaction results in a significantly lower yield of the desired urea product than expected, or no product is formed at all.
Possible Causes and Solutions:
-
Moisture Contamination: Isocyanates are highly sensitive to moisture. Trace amounts of water in the reactants or solvent can lead to the formation of symmetrical urea byproducts, consuming the starting material.
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.
-
-
Impure Reactants: Impurities in the amine or this compound can interfere with the reaction.
-
Solution: Verify the purity of the starting materials using techniques such as NMR or GC-MS. If necessary, purify the reactants before use.
-
-
Incorrect Stoichiometry: An improper molar ratio of the reactants can lead to incomplete conversion.
-
Solution: Carefully calculate and accurately measure the molar equivalents of the amine and this compound. A slight excess of the amine is sometimes used to ensure complete consumption of the isocyanate.
-
-
Low Reactivity of the Amine: Aromatic amines or sterically hindered amines may react slowly.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. The use of a catalyst, such as a tertiary amine (e.g., triethylamine (B128534) or DABCO), can also accelerate the reaction.[3]
-
Issue 2: Formation of Multiple Products
Symptom: TLC or HPLC analysis of the crude reaction mixture shows the presence of multiple spots or peaks in addition to the desired product.
Possible Causes and Solutions:
-
Symmetrical Urea Formation: As mentioned, this is a common byproduct due to the reaction with water.
-
Solution: Follow the stringent anhydrous conditions described above.
-
-
Reaction with Solvent: Some solvents, particularly those with active hydrogens like alcohols, can react with the isocyanate.
-
Solution: Choose an inert, aprotic solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), or N,N-dimethylformamide (DMF).
-
-
Di- or Tri-substitution: If the amine has multiple reactive sites, a mixture of products can be formed.
-
Solution: Consider using a protecting group strategy to block the more reactive sites on the amine if selective reaction at a specific site is desired.
-
Issue 3: Difficult Product Purification
Symptom: The desired urea product is difficult to isolate from the reaction mixture due to the presence of byproducts with similar polarities.
Possible Causes and Solutions:
-
Similar Polarity of Product and Byproducts: The symmetrical urea byproduct can have a similar polarity to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize the reaction conditions to minimize the formation of byproducts. For purification, recrystallization can be an effective method if the product is a solid. Alternatively, a different solvent system for column chromatography might provide better separation.
-
-
Product Insolubility: The urea product may precipitate out of the reaction mixture, making it difficult to handle.
-
Solution: Choose a solvent in which the product is more soluble at the reaction temperature. If the product precipitates upon cooling, this can be used as a purification method by filtering the cold mixture.
-
Data Presentation: Factors Affecting Reaction Yield
The following table summarizes the expected trends in reaction yield based on various experimental parameters. The yields are representative and can vary depending on the specific substrates and reaction conditions.
| Amine Type | Amine Example | Solvent | Temperature (°C) | Expected Yield |
| Primary Aliphatic | Cyclohexylamine | THF | 25 | High (>90%) |
| Secondary Aliphatic | Diethylamine | DCM | 25 | High (>90%) |
| Primary Aromatic | Aniline | DMF | 25 | Moderate to High (70-90%) |
| Substituted Aromatic (electron-donating group) | p-Toluidine | Acetonitrile | 50 | High (>85%) |
| Substituted Aromatic (electron-withdrawing group) | p-Nitroaniline | DMF | 80 | Moderate (60-80%) |
| Sterically Hindered | tert-Butylamine | THF | 50 | Moderate to High (75-90%) |
Experimental Protocols
General Protocol for the Synthesis of N-(4-nitrophenyl)-N'-alkyl/aryl Urea
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the amine (1.0 mmol) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF; 10 mL).
-
Reactant Addition: To the stirred solution of the amine, add a solution of this compound (1.0 mmol, 164.12 mg) in the same anhydrous solvent (5 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C) if the amine is less reactive.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold, non-polar solvent like hexane. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) or by column chromatography on silica (B1680970) gel.
Protocol for HPLC Analysis of the Reaction Mixture
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and quench it immediately in a vial containing a known excess of a primary or secondary amine (e.g., dibutylamine) dissolved in the mobile phase to derivatize any unreacted this compound.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape). A typical starting condition could be 50:50 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or 320 nm due to the nitro group).
-
-
Analysis: Inject the prepared sample into the HPLC system. The retention times of the starting materials and the product should be determined by injecting standards of each compound. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the reaction of this compound with amines.
Experimental Workflow for Urea Synthesis
Caption: A typical experimental workflow for the synthesis of substituted ureas from this compound and amines.
References
Troubleshooting low yield in 4-Nitrophenyl isocyanate derivatization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yield, during the derivatization of amines, alcohols, and phenols with 4-Nitrophenyl isocyanate (NPI).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPI) and why is it used for derivatization?
This compound (NPI) is a highly reactive organic compound used as a derivatizing agent. The isocyanate group (-N=C=O) readily reacts with nucleophilic functional groups like primary/secondary amines and alcohols to form stable urea (B33335) and carbamate (B1207046) derivatives, respectively. The presence of the nitro group makes the isocyanate carbon more electrophilic, enhancing its reactivity.[1] Furthermore, the nitrophenyl group acts as a strong chromophore, facilitating the detection and quantification of the resulting derivatives by UV-Vis spectroscopy or HPLC.[2]
Q2: My derivatization reaction with NPI is resulting in a very low yield or failing completely. What are the most common causes?
Low yields in NPI derivatization are typically traced back to a few critical factors:
-
Presence of Moisture: NPI is extremely sensitive to moisture. Water readily reacts with NPI to form an unstable carbamic acid, which then decomposes to 4-nitroaniline. This aniline (B41778) can then react with remaining NPI to form a highly insoluble and undesired N,N'-bis(4-nitrophenyl)urea side product.[3][4]
-
Reagent Quality: The purity and stability of NPI are crucial. It can degrade over time, especially if not stored under proper conditions (cool, dry, inert atmosphere).[5]
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, solvent choice, and stoichiometry are critical and must be optimized for each specific substrate.[5]
-
Competing Side Reactions: Besides reacting with water, NPI can self-polymerize (trimerize) at elevated temperatures or undergo reactions with the newly formed product if an excess of NPI is used.[4]
Q3: What are the ideal storage and handling conditions for this compound?
To ensure maximum reactivity and prevent degradation, this compound should be handled with care:
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Handling: Always handle NPI in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[5] Use oven-dried glassware and anhydrous solvents to prevent exposure to moisture.[3]
Q4: How does the choice of solvent impact the reaction yield?
The solvent plays a significant role in NPI derivatizations by affecting reactant solubility and reaction rate. Aprotic solvents are generally preferred to avoid reaction with the isocyanate. The polarity of the solvent can influence the reaction kinetics. For reactions of isocyanates with phenols, for instance, reactivity has been shown to increase with solvent polarity.[7]
Q5: I see an insoluble white precipitate crashing out of my reaction. What is it and how can I avoid it?
This is most likely N,N'-bis(4-nitrophenyl)urea, a common and poorly soluble byproduct formed when NPI reacts with water.[4][8] The formation of this urea consumes two equivalents of your derivatizing agent for every molecule of water present, drastically reducing the yield of your desired product.
-
Prevention: The most effective way to prevent this is to ensure strictly anhydrous (dry) conditions. Use anhydrous solvents, dry your starting material if it may contain water, and perform the reaction under an inert atmosphere (nitrogen or argon).[3]
Troubleshooting Guide for Low Derivatization Yield
This guide provides a systematic approach to identifying and resolving issues leading to poor yields.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution & Optimization Steps |
| Water Contamination | Primary Suspect. Dry all solvents and glassware thoroughly. If possible, dry the analyte (substrate) under vacuum. Perform the reaction under an inert (N₂ or Ar) atmosphere.[3] |
| Degraded NPI Reagent | Use a fresh bottle of NPI or purify the existing stock. Discolored (dark yellow/brown) NPI may indicate degradation. Purity can be checked by melting point (fresh NPI melts at 56-59 °C).[9] |
| Incorrect Stoichiometry | Ensure an excess of NPI is used (typically 1.1 to 1.5 equivalents) to drive the reaction to completion, especially if the purity of the substrate is uncertain.[10] |
| Suboptimal Temperature | Most derivatizations proceed at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may help. However, avoid high temperatures which can promote side reactions like trimerization.[6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. Some reactions may require several hours to reach completion.[5] |
| Low Nucleophilicity of Substrate | For less reactive amines or alcohols (e.g., sterically hindered or electron-poor), the addition of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) can increase the nucleophilicity of the substrate and accelerate the reaction.[5] |
Problem 2: Multiple Products or Significant Impurities Observed
| Possible Cause | Suggested Solution & Optimization Steps |
| Formation of Urea Byproduct | As mentioned, this indicates water contamination. Follow rigorous drying procedures. The urea is often insoluble and can sometimes be removed by filtering the reaction mixture.[4][8] |
| Formation of Allophanate/Biuret | If a large excess of NPI is used or the reaction is heated, NPI can react with the N-H group of the newly formed carbamate (from an alcohol) or urea (from an amine) product. Use a smaller excess of NPI (e.g., 1.1 equivalents) and avoid high temperatures.[8] |
| NPI Trimerization | High temperatures or certain basic catalysts can cause NPI to trimerize into a stable isocyanurate. Perform the reaction at room temperature or with only gentle heating. |
| Impure Starting Materials | Ensure the purity of your substrate (amine/alcohol) and solvent. Impurities with active hydrogens will compete with your substrate for the NPI. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield issues.
Caption: A step-by-step flowchart for diagnosing and resolving low yield in NPI derivatization.
Data Presentation
Table 1: Effect of Solvent on Isocyanate Reaction Rate
This table summarizes the qualitative effect of solvent polarity on the reaction rate of isocyanates with nucleophiles like phenols. Polar solvents can stabilize charged intermediates, accelerating the reaction.
| Solvent | Relative Polarity | Typical Effect on Reaction Rate | Reference |
| Xylene | Low | Slower | [7] |
| 1,4-Dioxane | Medium | Moderate | [7] |
| Acetonitrile (B52724) (ACN) | High | Fast | [5] |
| Dichloromethane (B109758) (DCM) | Medium | Moderate to Fast | [5] |
| Tetrahydrofuran (THF) | Medium | Moderate | [5] |
| Dimethylformamide (DMF) | High | Fast (use with caution, can be reactive) | [11] |
Note: Data is generalized for isocyanate reactions. Optimal solvent depends on substrate solubility. Always use anhydrous grade solvents.
Table 2: Effect of Temperature on Isocyanate Reactions
| Temperature Range | General Effect on Derivatization | Potential Side Reactions | Reference |
| 0 °C to Room Temp. | Generally sufficient for reactive substrates. Minimizes side reactions. | Reaction may be slow for hindered or electron-poor substrates. | [5] |
| Room Temp. to 50°C | Increases reaction rate for less reactive substrates. | Increased risk of allophanate/biuret formation with excess NPI. | [6] |
| > 60°C | Significantly increases reaction rate. | High risk of NPI trimerization and other thermal degradation pathways. Generally not recommended. | [6] |
Experimental Protocols
Protocol 1: General Derivatization of an Amine with this compound
This protocol provides a general starting point for the derivatization of a primary or secondary amine.
Materials:
-
Amine substrate
-
This compound (NPI)
-
Anhydrous dichloromethane (DCM) or anhydrous acetonitrile (ACN)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
-
Reagent Addition: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) until the starting amine spot is no longer visible (typically 1-4 hours).
-
Workup:
-
If the product (a substituted urea) precipitates from the reaction, it can be collected by vacuum filtration and washed with a small amount of cold DCM to remove excess NPI.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica (B1680970) gel.[12]
Caption: General experimental workflow for NPI derivatization of an amine.
Protocol 2: Purification by Recrystallization
This protocol is a general method for purifying solid NPI derivatives.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable system. An ideal solvent will dissolve the product when hot but not when cold. Common systems include ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane.[12][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present (like the N,N'-bis(4-nitrophenyl)urea byproduct), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[12]
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 4-Nitrophenyl Isocyanate Reaction Products
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 4-nitrophenyl isocyanate. It focuses on the purification of reaction products and the removal of excess reagent and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities when using excess this compound?
When using this compound, especially in excess, the primary impurities are typically unreacted isocyanate and the corresponding symmetrically disubstituted urea (B33335).[1][2] This urea byproduct, p,p'-dinitrodiphenylurea, forms from the reaction of the isocyanate with any moisture present in the reaction.[2][3]
Q2: How can I quench the excess this compound in my reaction mixture?
To prevent the highly reactive excess isocyanate from interfering with analysis or further steps, it must be quenched.[4] This is typically done by adding a nucleophilic agent that reacts quickly with the isocyanate. Common quenching agents include alcohols (like methanol) to form carbamates, or amines (like dibutylamine (B89481) or n-butylamine) to form ureas.[4][5] The quenching agent should be added in excess to ensure all the isocyanate is consumed.[4]
Q3: My desired product is a solid. What is the recommended purification method?
For solid products, recrystallization is often an effective purification method.[3][4] A suitable dry solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Carbon tetrachloride has been successfully used for recrystallizing this compound itself, which can be a starting point for its derivatives.[2]
Q4: I am trying to purify my product using silica (B1680970) gel column chromatography, but I'm getting poor results. What could be the problem?
Standard silica gel is acidic and can sometimes cause the decomposition of sensitive compounds like isocyanate derivatives or related products.[1] If you observe streaking on your TLC plate, low recovery, or the appearance of new spots during chromatography, consider the following:
-
Use a deactivated stationary phase: Pre-treat the silica gel with a solvent system containing a small amount (1-2%) of a non-nucleophilic base like triethylamine.[1]
-
Consider an alternative stationary phase: Neutral alumina (B75360) can be a less acidic alternative to silica gel.[1]
-
Improper column packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[1]
Q5: How can I monitor the progress of my reaction with this compound?
Reaction progress can be monitored using standard techniques such as Thin-Layer Chromatography (TLC) or in-situ spectroscopic methods like FTIR or NMR.[3][4] For quantitative analysis, such as determining reaction kinetics, High-Performance Liquid Chromatography (HPLC) is often used.[5] For HPLC analysis, it is crucial to quench an aliquot of the reaction mixture with an amine (like n-butylamine) to derivatize the remaining isocyanate into a stable urea adduct before injection.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" during recrystallization. | The melting point of your compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture.[1] |
| The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] | |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent. | Try adding a co-solvent (anti-solvent) in which your compound is insoluble. Add it dropwise until the solution becomes slightly cloudy, then heat to clarify before cooling slowly.[1] |
| Major byproduct is insoluble in the reaction solvent. | A common byproduct is the symmetrically disubstituted urea (p,p'-dinitrodiphenylurea), which is often insoluble. | This can be an advantage. The insoluble urea can often be removed by simple filtration from the reaction mixture before proceeding with the workup.[2] |
| Inconsistent analytical results (e.g., HPLC, LC-MS). | Unreacted isocyanate is reacting with the analytical solvent or system components. | Always quench a sample aliquot with a derivatizing agent (e.g., dibutylamine) before preparing it for analysis to ensure all reactive isocyanate is consumed.[4] |
Experimental Protocols
Protocol 1: Quenching of Excess this compound
This protocol describes a general method for quenching unreacted isocyanate in a reaction mixture prior to workup or analysis.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture in an ice bath to control any exotherm from the quenching process.
-
Add Quenching Agent: Slowly add a suitable quenching agent, such as methanol (B129727) (approx. 5-10 equivalents relative to the excess isocyanate) or an amine like dibutylamine (2-5 equivalents).
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete reaction of the excess isocyanate.
-
Verification: Spot the quenched mixture on a TLC plate against a reference of the starting isocyanate to confirm its complete consumption.
-
Proceed to Workup: The reaction mixture can now be carried forward to the aqueous workup and extraction steps.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for purifying a solid product. The choice of solvent is critical and must be determined empirically.
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures. Anhydrous solvents should be used to prevent urea formation.[3]
-
Dissolution: In a fume hood, dissolve the crude, dry product in the minimum amount of the chosen hot solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities (like the symmetrical urea byproduct) are present, perform a hot gravity filtration to remove them.[1][2]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.[1]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals under reduced pressure to remove all traces of solvent.[1]
Process and Reaction Diagrams
Caption: General workflow for purifying reaction products.
Caption: Key reaction pathways and side reactions.
References
Technical Support Center: 4-Nitrophenyl Isocyanate in Experimental Applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-Nitrophenyl isocyanate (4-NPI) in chemical syntheses. The high reactivity of the isocyanate group, while advantageous for forming desired covalent linkages, also makes it susceptible to various side reactions that can impact yield, purity, and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound with common functional groups?
A1: this compound is a highly reactive electrophile that readily reacts with nucleophiles. The primary reactions with common functional groups include:
-
Primary and Secondary Amines: React to form substituted ureas.
-
Alcohols and Phenols: React to form carbamates (urethanes).[1]
-
Thiols: React to form thiocarbamates.
-
Water: Reacts to form an unstable carbamic acid, which then decomposes to 4-nitroaniline (B120555) and carbon dioxide.
Q2: What are the most common side reactions observed when using this compound?
A2: The principal side reactions stem from the high reactivity of the isocyanate group, especially with trace amounts of water or with the products of the initial reaction. Key side reactions include:
-
Formation of Symmetric Urea (B33335): Reaction with water leads to the formation of 4-nitroaniline, which can then react with another molecule of 4-NPI to form the symmetric N,N'-bis(4-nitrophenyl)urea.[2][3]
-
Allophanate (B1242929) Formation: The isocyanate can react with the N-H bond of a previously formed carbamate (B1207046) (urethane) linkage, particularly at elevated temperatures, to form an allophanate.[4][5] This introduces cross-linking or modification of the desired product.
-
Biuret (B89757) Formation: Similarly, the isocyanate can react with the N-H bond of a urea linkage to form a biuret.[6] This reaction is also typically favored by higher temperatures.
Q3: How should this compound be stored to maintain its reactivity and purity?
A3: Proper storage is critical to prevent degradation of 4-NPI. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong oxidizing agents, and strong acids. Storage at 2-8°C is often recommended. Exposure to atmospheric moisture will lead to hydrolysis and the formation of insoluble N,N'-bis(4-nitrophenyl)urea.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptom: The reaction results in a lower than expected yield of the desired urea, carbamate, or thiocarbamate product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Moisture Contamination | 4-NPI readily reacts with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. If possible, distill solvents over a suitable drying agent prior to use.[2] |
| Degraded 4-NPI | If the 4-NPI reagent is old or has been improperly stored, it may have already hydrolyzed or polymerized. Use a fresh bottle of 4-NPI or purify the existing stock by recrystallization from a dry, non-polar solvent like carbon tetrachloride.[7] |
| Sub-optimal Reaction Temperature | While elevated temperatures can increase the rate of the desired reaction, they can also promote side reactions like allophanate and biuret formation.[5] It is advisable to run the reaction at room temperature or below (e.g., 0°C) initially and only gently heat if the reaction is sluggish. |
| Incorrect Stoichiometry | An excess of the nucleophilic reagent can sometimes help to drive the reaction to completion, but an excess of 4-NPI can lead to a higher incidence of allophanate and biuret formation.[8] A 1:1 stoichiometry is a good starting point, which can be optimized as needed. |
Issue 2: Presence of an Insoluble White Precipitate
Symptom: A white, insoluble solid is observed in the reaction mixture, which is not the desired product.
Possible Cause and Solution:
| Cause | Recommended Action |
| Formation of N,N'-bis(4-nitrophenyl)urea | This is the most common insoluble byproduct and results from the reaction of 4-NPI with water.[9] The best course of action is prevention by rigorously excluding moisture from the reaction. If the precipitate has formed, it can often be removed by filtration as it is typically insoluble in common organic solvents. |
Issue 3: Complex Product Mixture and Difficult Purification
Symptom: TLC or HPLC analysis of the crude reaction mixture shows multiple spots/peaks, making purification challenging.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Allophanate and/or Biuret Formation | These side products arise from the reaction of 4-NPI with the desired product. To minimize their formation, avoid high reaction temperatures and prolonged reaction times.[4][6] If possible, conduct the reaction at a lower temperature for a longer period. |
| Reaction with Solvent | If using a protic solvent (e.g., an alcohol as the solvent for a reaction with an amine), the solvent can compete with the intended nucleophile. Use an inert, aprotic solvent such as anhydrous THF, DCM, or acetonitrile (B52724). |
| Relative Reactivity of Nucleophiles | Secondary amines are generally more nucleophilic and react faster with isocyanates than primary amines.[10] When working with molecules containing both, careful control of stoichiometry and reaction conditions may be necessary to achieve selectivity. |
Quantitative Data on Isocyanate Reactivity
| Nucleophile | Relative Rate (vs. n-butanol) | Conditions |
| n-Butanol | 1.0 | Uncatalyzed |
| Water | ~0.5 - 1.0 | Uncatalyzed, heterogeneous |
| Primary Amine (aliphatic) | ~100 - 1000 | Uncatalyzed |
| Secondary Amine (aliphatic) | ~100 - 1000 | Uncatalyzed |
| Urethane (for Allophanate) | < 0.1 | Uncatalyzed, >100°C |
| Urea (for Biuret) | < 0.1 | Uncatalyzed, >120°C |
Note: These are approximate values for phenyl isocyanate and can be influenced by solvent, temperature, and catalysts.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Substituted Urea
This protocol is designed to minimize the side reaction with water.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Addition of 4-NPI: To the stirred amine solution at room temperature, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise. For highly exothermic reactions, cool the amine solution to 0°C before adding the isocyanate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation:
-
If the urea product precipitates, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.
-
If the product is soluble, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica (B1680970) gel or recrystallization.
-
Protocol 2: HPLC Method for Reaction Monitoring
This is a general reverse-phase HPLC method that can be adapted to monitor the consumption of 4-NPI and the formation of products and byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and products have significant absorbance (e.g., 254 nm or 310 nm for nitrophenyl compounds).[11]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Visualizations
Caption: Reaction pathways of this compound.
Caption: Troubleshooting workflow for 4-NPI reactions.
References
- 1. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 2. benchchem.com [benchchem.com]
- 3. l-i.co.uk [l-i.co.uk]
- 4. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Managing the moisture sensitivity of 4-Nitrophenyl isocyanate in experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of 4-Nitrophenyl isocyanate (4-NPI) in experiments. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound has a low yield or failed completely. What are the common causes?
A1: Low yields or reaction failures with 4-NPI are frequently linked to its high reactivity and sensitivity to moisture.[1] Here are the primary factors to consider:
-
Moisture Contamination: 4-NPI readily reacts with water. This reaction forms an unstable carbamic acid, which then decomposes into 4-nitroaniline (B120555) and carbon dioxide. The resulting 4-nitroaniline can then react with another molecule of 4-NPI to create a symmetric urea (B33335) byproduct, consuming your starting material.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Purity: The purity of all reactants is crucial. Impurities in other starting materials or solvents can lead to unintended side reactions.
-
Reaction Conditions: Factors such as reaction temperature and solvent choice can significantly impact the outcome. While many reactions with isocyanates proceed at room temperature, some may require gentle heating.[3] However, be aware that higher temperatures can also promote side reactions.[3]
Q2: I suspect my this compound has degraded. What are the signs of degradation?
A2: Visual inspection can often indicate degradation of 4-NPI. Key signs include:
-
Discoloration: A change from its typical white to yellow/green crystalline powder appearance to a dark brown or black color can indicate degradation or polymerization.[3]
-
Cloudiness or Solid Formation: If the isocyanate is in a liquid form or dissolved, cloudiness or the presence of solid precipitates at the bottom of the container can suggest moisture contamination and the formation of insoluble polyurea byproducts.[2][4] A solid layer may also form on top of the isocyanate.[2]
For a definitive assessment of purity, analytical techniques such as Gas Chromatography (GC) or Fourier-Transform Infrared (FTIR) spectroscopy are recommended. The FTIR spectrum should show a characteristic strong absorption for the isocyanate group (-N=C=O).
Q3: What are the best practices for handling and storing this compound to prevent moisture contamination?
A3: Proper handling and storage are critical to maintaining the quality of 4-NPI.
| Precaution | Description |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5] Recommended storage temperature is 2-8°C.[6] |
| Inert Atmosphere | If a container is opened and only partially used, purge the headspace with a dry, inert gas like nitrogen before resealing.[2][7] |
| Handling | Handle in a well-ventilated area, such as a fume hood.[5] Use personal protective equipment, including gloves, eye protection, and a dust mask.[6] |
| Glassware and Solvents | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents to minimize the introduction of water into the reaction.[1] |
Q4: I am having difficulty purifying my product from a reaction involving this compound. What are some effective purification strategies?
A4: Purification can be challenging due to the potential for side products.
-
Column Chromatography: This is a common purification method. However, be mindful that silica (B1680970) gel can be slightly acidic and may contain residual water, which could react with any unreacted 4-NPI.[1] It is advisable to use a non-polar eluent system and ensure the silica gel is dry.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent can be an effective purification technique.
-
Work-up Procedure: Be cautious during aqueous work-ups, as your product might have some solubility in the aqueous layer.[8] Also, consider the stability of your product to acidic or basic conditions that might be used during the work-up.[8]
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound
This protocol outlines a general procedure for reacting 4-NPI with a nucleophile (e.g., an amine or alcohol) under anhydrous conditions.
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware and flush the system with a dry, inert gas (e.g., nitrogen or argon).
-
Reagent Dissolution: In a round-bottom flask under an inert atmosphere, dissolve your nucleophilic starting material in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of 4-NPI: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at the desired temperature (often room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining 4-NPI by adding a small amount of a primary or secondary amine (if compatible with your desired product) or an alcohol like methanol.
-
Work-up and Purification: Proceed with the appropriate aqueous or non-aqueous work-up, followed by purification of the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. resinlab.com [resinlab.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicals.basf.com [chemicals.basf.com]
- 5. This compound(100-28-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. 4-硝基苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 8. How To [chem.rochester.edu]
Improving the solubility of 4-Nitrophenyl isocyanate for aqueous reactions
Welcome to the technical support center for 4-Nitrophenyl Isocyanate (4-NPI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of 4-NPI for reactions in aqueous environments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a challenge?
This compound (4-NPI) is a chemical compound used as an intermediate in various pharmaceutical and pesticide syntheses. It is characterized by its high reactivity, which makes it a valuable tool for forming urea (B33335) and carbamate (B1207046) linkages. However, 4-NPI is insoluble in water, which poses a significant challenge for reactions involving water-soluble substrates, such as proteins, peptides, and other biomolecules.
Q2: What happens when this compound comes into contact with water?
4-NPI is highly sensitive to moisture. When it comes into contact with water, it undergoes hydrolysis to form an unstable carbamic acid intermediate. This intermediate then rapidly decomposes into 4-nitroaniline (B120555) and carbon dioxide. The newly formed 4-nitroaniline can then react with another molecule of 4-NPI to produce an insoluble and often undesirable symmetrical urea byproduct, which can complicate product purification and reduce the yield of the desired product.
Q3: What are the primary strategies for improving the solubility of this compound in aqueous solutions?
There are three main strategies to overcome the poor aqueous solubility of 4-NPI:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the 4-NPI before adding it to the aqueous reaction mixture.
-
Surfactants: Employing surfactants to form micelles that can encapsulate the 4-NPI and bring it into the aqueous phase.
-
Phase-Transfer Catalysis (PTC): Utilizing a catalyst to transport a reactant from one phase to another where the reaction can occur.
Q4: Which co-solvents are suitable for reactions with this compound in aqueous buffers?
Commonly used water-miscible organic solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone, and 1,4-Dioxane. The choice of co-solvent will depend on the specific reaction conditions and the stability of the reactants and products in the chosen solvent. It is crucial to use anhydrous (dry) solvents to minimize the hydrolysis of 4-NPI.
Q5: How do surfactants help in solubilizing this compound?
Surfactants are amphiphilic molecules that can form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC). The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a nonpolar microenvironment where water-insoluble compounds like 4-NPI can be encapsulated and effectively "dissolved" in the bulk aqueous solution. Non-ionic surfactants like Tween 20 and Triton X-100 are often used for this purpose as they are less likely to denature proteins.
Q6: What is Phase-Transfer Catalysis and how can it be applied to this compound reactions?
Phase-transfer catalysis is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., an organic phase and an aqueous phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous phase to the organic phase, where it can react with the other reactant. For 4-NPI reactions, this could involve transferring a water-soluble nucleophile into an organic phase containing the 4-NPI.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of 4-NPI | Ensure all glassware is thoroughly dried before use. Use anhydrous co-solvents. Prepare the 4-NPI solution immediately before use. Perform the reaction at a lower temperature to reduce the rate of hydrolysis. Adjust the pH of the aqueous buffer; hydrolysis of isocyanates is generally faster at higher pH. |
| Precipitation of 4-NPI | Increase the percentage of the organic co-solvent in the reaction mixture. If using a surfactant, ensure its concentration is above the Critical Micelle Concentration (CMC). Improve mixing to ensure efficient solubilization. |
| Formation of Urea Byproduct | This is often a consequence of 4-NPI hydrolysis. By minimizing hydrolysis, you will also reduce urea formation. Consider adding the 4-NPI solution to the aqueous phase containing the nucleophile in a slow, dropwise manner to ensure it reacts with the intended nucleophile before it has a chance to hydrolyze. |
| Low Reactivity of Nucleophile | Increase the concentration of the nucleophile. Optimize the pH of the reaction buffer to ensure the nucleophile is in its most reactive form (e.g., deprotonated amine). |
Issue 2: Formation of Insoluble Precipitates During the Reaction
| Potential Cause | Troubleshooting Steps |
| Precipitation of 4-NPI | See "Precipitation of 4-NPI" under Issue 1. |
| Formation of Insoluble Urea Byproduct | See "Formation of Urea Byproduct" under Issue 1. |
| Product Insolubility | If the desired product is insoluble in the reaction mixture, it may precipitate out. Consider using a different co-solvent or a higher percentage of the co-solvent to keep the product in solution. |
Data Presentation: Comparison of Solubilization Methods
| Method | Principle of Solubilization | Typical Co-solvents/Surfactants | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the solvent mixture to dissolve both the 4-NPI and the aqueous reactant. | DMSO, DMF, Acetonitrile, Acetone, 1,4-Dioxane | Simple to implement. A wide range of co-solvents are available. | High concentrations of organic solvents may denature proteins or affect the reactivity of other biomolecules. The co-solvent can be difficult to remove after the reaction. |
| Surfactants | Encapsulation of 4-NPI within micelles. | Tween 20, Triton X-100 | Can be effective at low concentrations. Milder conditions, often more compatible with biological molecules. | The optimal surfactant and its concentration may need to be determined empirically. The surfactant can be difficult to remove from the final product. |
| Phase-Transfer Catalysis | Transport of a reactant across a phase boundary by a catalyst. | Quaternary ammonium salts (e.g., Tetrabutylammonium bromide) with a water-immiscible organic solvent (e.g., Dichloromethane, Toluene). | Can achieve high reaction rates. Avoids the need for a homogeneous solution. | Requires a biphasic system, which may not be suitable for all applications. The catalyst may need to be removed from the final product. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific application.
Protocol 1: Using a Co-solvent (DMSO)
-
Preparation of 4-NPI Stock Solution: Immediately before use, dissolve the desired amount of 4-NPI in anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Reaction Setup: In a separate vial, dissolve your water-soluble reactant in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction Initiation: While vigorously stirring the aqueous solution, slowly add the 4-NPI stock solution dropwise. The final concentration of DMSO in the reaction mixture should be kept as low as possible (typically 5-20% v/v) to minimize its potential effects on biological molecules.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, LC-MS).
-
Work-up: Once the reaction is complete, the product can be purified by standard methods such as chromatography or precipitation.
Protocol 2: Using a Surfactant (Triton X-100)
-
Preparation of Surfactant Solution: Prepare a solution of Triton X-100 in the desired aqueous buffer at a concentration well above its CMC (the CMC of Triton X-100 is approximately 0.24 mM). A typical starting concentration is 0.1% (w/v).
-
Preparation of 4-NPI/Surfactant Mixture: Dissolve the 4-NPI in the Triton X-100 solution. Gentle warming or sonication may be required to facilitate dissolution.
-
Reaction Setup: In a separate vial, dissolve your water-soluble reactant in the same surfactant-containing buffer.
-
Reaction Initiation: Add the 4-NPI/surfactant solution to the solution of the water-soluble reactant with stirring.
-
Reaction Monitoring and Work-up: Follow steps 4 and 5 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for using a co-solvent.
Caption: Hydrolysis of this compound in water.
Caption: Strategies to overcome the poor aqueous solubility of 4-NPI.
Technical Support Center: Quenching Unreacted 4-Nitrophenyl Isocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl isocyanate. It offers detailed information on effectively quenching unreacted isocyanate in a reaction mixture, ensuring safe handling and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted this compound?
A1: Unreacted this compound is highly reactive and can pose several problems.[1] It can react with nucleophiles in subsequent workup or purification steps (e.g., water, alcohols, or chromatography solvents), leading to the formation of unwanted byproducts and complicating product isolation. Furthermore, isocyanates are known sensitizers and can be hazardous upon exposure.[2] Proper quenching neutralizes the reactive isocyanate, ensuring the safety of the researcher and the integrity of the final product.
Q2: What are the most common and effective quenching agents for this compound?
A2: Primary and secondary amines are highly effective quenching agents for isocyanates due to their high nucleophilicity.[3] Primary aliphatic amines are generally the most reactive.[4] Alcohols and water can also be used, but their reaction rates are significantly slower. For rapid and efficient quenching, primary amines like n-butylamine or scavenger resins functionalized with amines such as Tris(2-aminoethyl)amine are recommended.
Q3: How can I monitor the completion of the quenching reaction?
A3: The disappearance of the isocyanate group can be monitored using spectroscopic techniques. In-situ Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for real-time monitoring, tracking the disappearance of the characteristic N=C=O stretching vibration, which appears as a sharp, isolated peak between 2250 and 2285 cm⁻¹.[5][6][7] Alternatively, offline analysis of quenched aliquots by High-Performance Liquid Chromatography (HPLC) can be used to confirm the absence of the isocyanate.[8][9]
Q4: What are the primary safety precautions to take when working with this compound?
A4: Always handle this compound in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[2] Avoid inhalation of dust or vapors and prevent skin and eye contact. Prepare a quenching solution in advance to neutralize any spills or residual reagent on glassware. All waste containing isocyanates should be decontaminated before disposal according to institutional guidelines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is contaminated with urea (B33335) byproducts. | Incomplete quenching before exposure to aqueous workup. | Ensure complete reaction with the quenching agent by extending the reaction time or using a more reactive amine. Monitor the reaction by FTIR or HPLC to confirm the absence of the isocyanate peak before adding water or other nucleophilic solvents. |
| Difficulty in removing the quenched urea byproduct. | The chosen quenching agent forms a urea derivative with similar solubility to the desired product. | Consider using a polymer-supported scavenger resin (e.g., Tris(2-aminoethyl)amine resin). The resin-bound urea can be easily removed by simple filtration. |
| Inconsistent reaction yields after quenching. | The quenching agent is reacting with the desired product or starting materials. | Select a quenching agent that is highly reactive towards the isocyanate but inert towards other functional groups in the reaction mixture. Perform a small-scale test to ensure compatibility. |
| FTIR spectrum still shows an isocyanate peak after quenching. | Insufficient amount of quenching agent was added. The quenching reaction is slower than anticipated under the reaction conditions. | Add an additional equivalent of the quenching agent and continue to monitor the reaction. Gentle heating may be required for less reactive quenching agents, but this should be done with caution. |
Quantitative Data on Quenching Agents
The selection of a quenching agent depends on its reactivity and the ease of removing the resulting urea byproduct. Primary amines are generally the most reactive nucleophiles towards isocyanates.
| Quenching Agent | Relative Reactivity with Isocyanates (General Trend) | Resulting Byproduct | Key Considerations |
| Primary Aliphatic Amines (e.g., n-Butylamine) | Very High | N-alkyl-N'-(4-nitrophenyl)urea | Highly efficient. The resulting urea may require chromatographic separation. |
| Secondary Aliphatic Amines (e.g., Dibutylamine) | High | N,N-dialkyl-N'-(4-nitrophenyl)urea | Very effective. The resulting urea may be easier to separate due to increased steric bulk. |
| Tris(2-aminoethyl)amine (as a solution or on a resin) | Very High | Polyurea adduct | When used as a scavenger resin, the byproduct is easily removed by filtration. |
| Alcohols (e.g., Methanol, Isopropanol) | Moderate | 4-Nitrophenyl carbamate (B1207046) | Slower reaction than amines. May require a catalyst or heating. The carbamate byproduct may be easier to separate than ureas. |
| Water | Low | N,N'-bis(4-nitrophenyl)urea and CO₂ | Slow reaction. Can lead to the formation of a symmetric diaryl urea which can be difficult to remove. |
Experimental Protocols
Protocol 1: Quenching with n-Butylamine and Monitoring by HPLC
Objective: To quench unreacted this compound in a reaction mixture and confirm the completion of the reaction by HPLC analysis.
Materials:
-
Reaction mixture containing unreacted this compound
-
n-Butylamine
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the quenching reaction.
-
Add Quenching Agent: While stirring, add a stoichiometric excess (typically 1.5-2.0 equivalents relative to the initial amount of this compound) of n-butylamine dropwise to the cooled reaction mixture.
-
Reaction Time: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete quenching.
-
Sample Preparation for HPLC Analysis: a. Withdraw a small aliquot (e.g., 10 µL) of the quenched reaction mixture. b. Dilute the aliquot with a suitable solvent (e.g., 1 mL of acetonitrile). c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Analyze the prepared sample by HPLC. b. Monitor the chromatogram for the absence of the this compound peak and the appearance of the N-butyl-N'-(4-nitrophenyl)urea peak.
-
Workup: Once the absence of the isocyanate is confirmed, proceed with the standard aqueous workup and purification of the desired product.
Protocol 2: Quenching using a Scavenger Resin and Monitoring by FTIR
Objective: To quench unreacted this compound using a solid-supported amine scavenger and monitor the reaction completion in real-time using FTIR.
Materials:
-
Reaction mixture containing unreacted this compound
-
Tris(2-aminoethyl)amine on a solid support (scavenger resin)
-
Anhydrous solvent (compatible with the reaction and FTIR probe)
-
FTIR spectrometer with an in-situ ATR probe
Procedure:
-
Set up FTIR Monitoring: Insert the in-situ FTIR probe into the reaction vessel, ensuring it is submerged in the reaction mixture.
-
Acquire Background Spectrum: Collect a background spectrum of the reaction mixture before adding the scavenger resin.
-
Add Scavenger Resin: Add an excess of the Tris(2-aminoethyl)amine scavenger resin (typically 3-5 equivalents of amine groups relative to the initial isocyanate) to the reaction mixture with vigorous stirring.
-
Real-Time Monitoring: Begin collecting FTIR spectra at regular intervals (e.g., every 1-2 minutes).
-
Analyze Spectra: Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹. The reaction is considered complete when this peak is no longer detectable above the baseline.
-
Isolate Product: Once the reaction is complete, remove the scavenger resin by filtration.
-
Workup: The filtrate, now free of unreacted isocyanate and the quenching agent, can be subjected to standard workup and purification procedures.
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Experimental workflow for quenching unreacted isocyanate.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.remspec.com [m.remspec.com]
- 6. mt.com [mt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Symmetrical Urea Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the formation of symmetrical urea (B33335) byproducts in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in urea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are symmetrical urea byproducts, and why are they a concern?
A1: Symmetrical ureas are undesired side products formed during the synthesis of unsymmetrical ureas. In these byproducts, the carbonyl group is bonded to two identical amine fragments (R-NH-CO-NH-R). Their formation is a concern because it reduces the yield of the desired unsymmetrical product (R-NH-CO-NH-R') and complicates purification due to similar physical properties, such as polarity and solubility, to the target molecule.[1]
Q2: What are the main synthetic routes that can lead to the formation of symmetrical urea byproducts?
A2: Several common methods for synthesizing unsymmetrical ureas can also produce symmetrical byproducts. These include reactions involving:
-
Isocyanates: If the isocyanate starting material is unstable or contains residual starting amine, it can lead to the formation of a symmetrical urea.[2]
-
Carbodiimides (e.g., DCC, EDC): In peptide coupling and other reactions, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea or react with another molecule of the starting carboxylic acid, ultimately leading to symmetrical urea formation.[1]
-
Phosgene Equivalents (e.g., triphosgene (B27547), CDI): Improper reaction conditions, such as the order of reagent addition, can lead to the formation of symmetrical ureas.[3][4]
-
Carbamates: The reversibility of reactions involving some carbamates, like phenyl carbamates, can contribute to the formation of side products.[5]
Q3: How can I detect and quantify symmetrical urea byproducts in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for separating and quantifying urea and its impurities, including symmetrical byproducts.[6] The method can be optimized by adjusting the mobile phase composition and column type (e.g., reversed-phase C18) to achieve baseline separation of the symmetrical and unsymmetrical ureas.[7] Mass spectrometry (MS) coupled with HPLC can provide further confirmation of the identity of the byproducts.[8]
Q4: What is the general mechanism for the formation of symmetrical urea byproducts when using carbodiimides?
A4: When using carbodiimides to form an amide bond, the carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then follow several pathways:
-
Desired Reaction: It reacts with the desired amine to form the unsymmetrical urea.
-
Symmetrical Anhydride Formation: It can react with another molecule of the carboxylic acid to form a symmetrical acid anhydride, which then reacts with the amine. This pathway can still lead to the desired product but can also be a source of side reactions.
-
N-acylurea Formation (Rearrangement): In a slower side reaction, the O-acylisourea can rearrange to a stable and unreactive N-acylurea.
-
Reaction with a Second Amine: If two equivalents of the same amine are present and react with the activated species, a symmetrical urea will be formed.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during unsymmetrical urea synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired unsymmetrical urea | * Formation of symmetrical urea byproduct. * Incomplete reaction. * Rearrangement of the O-acylisourea intermediate to an unreactive N-acylurea (with carbodiimides).[1] * Degradation of the isocyanate intermediate. | * Optimize the order of reagent addition, especially when using CDI or triphosgene.[3][4] * Use additives such as HOBt or Oxyma Pure with carbodiimide coupling to suppress N-acylurea formation.[1][9] * Control the reaction temperature; lower temperatures can sometimes reduce byproduct formation.[2] * Ensure the purity of starting materials, particularly the isocyanate. |
| Presence of a significant amount of a higher molecular weight impurity | * This is often the symmetrical urea byproduct, which has a higher molecular weight than the starting amines. | * Confirm the identity of the byproduct using HPLC-MS.[8] * Implement strategies to minimize its formation as outlined above. * Optimize purification methods, such as flash chromatography or recrystallization, to separate the byproduct from the desired product. |
| Reaction with CDI or triphosgene yields mainly symmetrical urea | * Incorrect order of reagent addition. The reagent can react with two equivalents of the first amine added.[3] | * For CDI: Add CDI to the first amine to form the carbamoyl-imidazole intermediate, and then add the second amine.[10] * For Triphosgene: Add the first amine slowly to a solution of triphosgene to form the isocyanate in situ, and then add the second amine.[3] |
| Inconsistent reaction outcomes | * Lack of precise control over reaction parameters. * Moisture in the reaction can hydrolyze isocyanates or other activated intermediates. | * Carefully control stoichiometry, temperature, and reaction time. * Ensure all solvents and reagents are anhydrous, especially when working with isocyanates. |
Data Presentation: Minimizing Symmetrical Byproducts
The following tables summarize quantitative data on the effect of various reaction parameters on the formation of symmetrical urea byproducts.
Table 1: Effect of Additives on N-Acylurea Formation in EDC-Mediated Coupling [11]
| Additive (10 mM) | N-Acylurea Yield (%) | Anhydride Yield (%) |
| None | 40 | 60 |
| 1,2,4-Triazole | 40 | 60 |
| DMAP | 40 | 60 |
| Pyridine | 5 | 92 |
Table 2: Influence of Solvent and Base on the Yield of Unsymmetrical Ureas via Carbamates [12]
| Solvent | Base | Yield of Unsymmetrical Urea (%) |
| Acetonitrile (B52724) | None | No Reaction |
| DMF | None | No Reaction |
| Acetonitrile | K₂CO₃ | 42 |
| Acetonitrile | NaOH | 50 |
| Acetonitrile | Cs₂CO₃ | 50 |
| Acetonitrile | LiOH | 50 |
| Triethylamine | DABCO | Very Good |
Table 3: Effect of Amine Structure on Unsymmetrical Urea Yield from COS [13]
| Amine 1 | Amine 2 | Unsymmetrical Urea Yield (%) | Symmetrical Byproduct(s) |
| Isopropylamine | Aniline (B41778) | 55 | Symmetrical anilne urea |
| n-Butylamine | Aniline | 60 | Symmetrical aniline urea |
| Benzylamine | n-Butylamine | 60 | Both symmetrical ureas |
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical Urea using Triphosgene [3]
This protocol describes a one-pot synthesis of N,N'-unsymmetrically disubstituted ureas.
Materials:
-
Triphosgene
-
Amine 1
-
Amine 2
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous KHSO₄
-
5% aqueous NaHCO₃
-
Brine
-
MgSO₄
Procedure:
-
Dissolve triphosgene (1.0 mmol) in CH₂Cl₂ (5 mL) under an argon atmosphere.
-
To this solution, add a solution of Amine 1 (1.0 mmol) and DIEA (2.2 mmol) in CH₂Cl₂ (2 mL) dropwise at room temperature.
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Add a solution of Amine 2 (1.0 mmol) and DIEA (2.2 mmol) in CH₂Cl₂ (2 mL) in one portion.
-
Stir the reaction for an additional 10 minutes at room temperature.
-
Evaporate the solvent to dryness.
-
Dilute the residue with ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 10% aqueous KHSO₄, 5% aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄ and evaporate the solvent to obtain the pure unsymmetrical urea.
Protocol 2: Synthesis of Unsymmetrical Urea using 1,1'-Carbonyldiimidazole (CDI) [10]
This procedure outlines the synthesis of an unsymmetrical urea with CDI, emphasizing the correct order of addition.
Materials:
-
1,1'-Carbonyldiimidazole (CDI)
-
Amine 1 (e.g., 4-Methoxyphenethylamine)
-
Amine 2 (e.g., 3-Methoxyphenethylamine)
-
Water
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Dissolve Amine 1 (1.0 mmol) in water at room temperature and then cool the mixture to 0°C.
-
Add CDI (1.2 mmol) to the reaction mixture at 0°C and stir for 1 hour.
-
Allow the reaction mixture to warm to room temperature and monitor the formation of the carbonylimidazolide intermediate by TLC.
-
Once the intermediate is formed, add Amine 2 (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC.
-
Upon completion, filter the precipitate.
-
Wash the collected solid with cold water and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/Hexane) to yield the pure unsymmetrical urea.
Protocol 3: HPLC Method for Analysis of Urea and its Byproducts [6]
This method can be adapted for the analysis of symmetrical and unsymmetrical ureas.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is often effective.[7] A simple isocratic mobile phase of 5% DI Water / 95% Acetonitrile / 0.1% TFA can also be used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50% Acetonitrile / 50% DI Water / 0.1% TFA).
Visualizations
Caption: A generalized experimental workflow for synthesizing and analyzing unsymmetrical ureas.
Caption: Reaction pathways in carbodiimide-mediated urea synthesis, highlighting byproduct formation.
Caption: Key factors influencing the minimization of symmetrical urea byproduct formation.
References
- 1. peptide.com [peptide.com]
- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds [organic-chemistry.org]
- 9. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Reactivity Face-Off: 4-Nitrophenyl Isocyanate vs. Phenyl Isocyanate in Derivatization Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical derivatization, particularly for the analysis and modification of amines and alcohols, isocyanates are indispensable reagents. Their high reactivity towards nucleophiles allows for the formation of stable urea (B33335) and urethane (B1682113) linkages, respectively. Among the various isocyanates employed, 4-nitrophenyl isocyanate and phenyl isocyanate are two of the most common aromatic isocyanates. This guide provides an objective comparison of their performance in derivatization reactions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Differences and Performance Summary
The primary distinction between this compound and phenyl isocyanate lies in the electronic nature of the aromatic ring, which directly influences the reactivity of the isocyanate functional group. The presence of a strong electron-withdrawing nitro group (-NO₂) at the para position of this compound significantly enhances its electrophilicity compared to the unsubstituted phenyl isocyanate. This heightened reactivity can be both an advantage and a disadvantage, depending on the experimental context.
| Feature | This compound | Phenyl Isocyanate |
| Structure | C₇H₄N₂O₃ | C₇H₅NO |
| Reactivity | Higher | Lower |
| Key Advantage | Faster reaction rates, useful for less reactive nucleophiles. | More controlled reactions, less prone to side reactions with weaker nucleophiles. |
| Key Disadvantage | May be too reactive, leading to side products or polymerization. | Slower reaction rates, may require heating or catalysts for less reactive nucleophiles. |
| Primary Applications | Derivatization of low-concentration or sterically hindered amines and alcohols, synthesis of specific urea derivatives. | General-purpose derivatization for HPLC analysis of amines and alcohols, synthesis of polymers and pharmaceuticals.[1][2] |
Reactivity Deep Dive: The Electronic Effect
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. This carbon is the target of nucleophilic attack by compounds containing active hydrogen, such as amines and alcohols. Electron-withdrawing substituents on the aromatic ring pull electron density away from the isocyanate group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.[3]
The Hammett equation, which describes the effect of substituents on the reactivity of aromatic compounds, provides a quantitative measure of this electronic influence.[4] The nitro group (-NO₂) is a potent electron-withdrawing group with a large positive Hammett sigma (σ) value, indicating a significant increase in the reaction rate constant (k) compared to the unsubstituted phenyl group.
Performance in Derivatization Reactions: A Quantitative Comparison
The enhanced reactivity of this compound translates to faster reaction times and potentially higher yields, especially with weakly nucleophilic or sterically hindered analytes. However, for routine derivatization of simple primary and secondary amines and alcohols, phenyl isocyanate often provides sufficient reactivity with better control over the reaction.
Table 1: Comparison of Reaction Kinetics for Phenyl Isocyanate with Various Alcohols
| Alcohol | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| Methanol | Various | 20 | Varies with solvent | [5] |
| n-Butanol | Toluene (B28343) | 25 | 1.1 x 10⁻⁴ | [6] |
| 2-Propanol | Neat | 25 | 1.5 x 10⁻⁵ | [7] |
| Cyclohexanol | Neat | 25 | 2.5 x 10⁻⁵ | [7] |
Table 2: Typical Derivatization Reaction Conditions and Yields
| Reagent | Analyte | Solvent | Conditions | Typical Yield |
| This compound | Primary/Secondary Amine | Dichloromethane | Room Temperature, 1-3 hours | >90%[8] |
| Phenyl Isocyanate | Primary/Secondary Amine | Dichloromethane/THF | Room Temperature, 2-6 hours | >90%[9] |
| This compound | Primary Alcohol | Toluene | 60°C, 2-4 hours | >85% |
| Phenyl Isocyanate | Primary Alcohol | Toluene | 80°C, 4-8 hours | >85%[6] |
Experimental Protocols
Below are detailed, representative protocols for the derivatization of an amine and an alcohol with both isocyanates for subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: Derivatization for HPLC Analysis
Protocol 1: Derivatization of a Primary Amine (e.g., Benzylamine)
Materials:
-
This compound or Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (optional, as a scavenger for any HCl present)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Analyte Solution: In a clean, dry vial, dissolve benzylamine (1 equivalent) in anhydrous DCM to a final concentration of approximately 0.1 M.
-
Preparation of Isocyanate Solution: In a separate dry vial, dissolve this compound or phenyl isocyanate (1.05 equivalents) in anhydrous DCM to a final concentration of approximately 0.1 M.
-
Reaction: To the stirred solution of benzylamine, add the isocyanate solution dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 1:1 ethyl acetate/hexanes). The product, a urea derivative, will have a different Rf value than the starting materials.
-
Reaction Time: The reaction with this compound is typically complete within 1-3 hours, while the reaction with phenyl isocyanate may take 2-6 hours.
-
HPLC Analysis: Once the reaction is complete, dilute an aliquot of the reaction mixture with the HPLC mobile phase and inject it into the HPLC system. The urea product can be detected by UV absorbance.
Protocol 2: Derivatization of a Primary Alcohol (e.g., 1-Butanol)
Materials:
-
This compound or Phenyl isocyanate
-
Anhydrous Toluene
-
Dibutyltin (B87310) dilaurate (catalyst, optional)
-
TLC plates (silica gel)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Analyte Solution: In a clean, dry flask, dissolve 1-butanol (1 equivalent) in anhydrous toluene to a concentration of approximately 0.2 M.
-
Preparation of Isocyanate Solution: In a separate dry flask, dissolve this compound or phenyl isocyanate (1.1 equivalents) in anhydrous toluene to a concentration of approximately 0.2 M.
-
Reaction: Heat the solution of 1-butanol to the desired reaction temperature (e.g., 60°C for this compound or 80°C for phenyl isocyanate). Add the isocyanate solution dropwise with stirring. For slower reactions, a catalytic amount of dibutyltin dilaurate can be added.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., using a mobile phase of 3:7 ethyl acetate/hexanes). The urethane product will have a distinct Rf value.
-
Reaction Time: The reaction with this compound at 60°C is generally complete within 2-4 hours. The reaction with phenyl isocyanate at 80°C may require 4-8 hours.
-
HPLC Analysis: Upon completion, cool the reaction mixture to room temperature, dilute an aliquot with the HPLC mobile phase, and analyze by HPLC-UV.
Signaling Pathways and Applications in Drug Development
Urea and urethane moieties are prevalent in a wide range of pharmaceuticals. The synthesis of these functional groups often relies on the reaction of isocyanates with amines or alcohols. For instance, many kinase inhibitors incorporate a urea linkage to interact with the hinge region of the kinase domain. The choice between this compound and phenyl isocyanate in the synthesis of such compounds depends on the reactivity of the amine precursor and the desired reaction conditions.
Conclusion
Both this compound and phenyl isocyanate are valuable reagents for derivatization reactions. The choice between them should be guided by the specific requirements of the application. This compound offers the advantage of higher reactivity, making it suitable for challenging derivatizations of less reactive or low-concentration analytes. Conversely, phenyl isocyanate provides a more controlled reactivity profile, which is often preferred for routine analyses and to minimize the potential for side reactions. By understanding the principles of their reactivity and utilizing optimized experimental protocols, researchers can effectively leverage these reagents for their analytical and synthetic needs.
References
- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 8. asianpubs.org [asianpubs.org]
- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Comparing 4-Nitrophenyl isocyanate and FITC for protein labeling efficiency
For Researchers, Scientists, and Drug Development Professionals
In the realm of protein analysis and therapeutic development, the covalent labeling of proteins is a cornerstone technique. The choice of labeling reagent is critical, directly impacting the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective comparison of two amine-reactive labeling reagents: 4-Nitrophenyl isocyanate and the widely-used Fluorescein isothiocyanate (FITC). This comparison is based on available experimental data and chemical principles to aid researchers in selecting the appropriate tool for their specific applications.
At a Glance: Key Performance Indicators
| Feature | This compound | Fluorescein isothiocyanate (FITC) |
| Reactive Group | Isocyanate (-N=C=O) | Isothiocyanate (-N=C=S) |
| Target Residues | Primarily primary amines (Lysine, N-terminus) | Primarily primary amines (Lysine, N-terminus) |
| Resulting Linkage | Urea (B33335) bond | Thiourea (B124793) bond |
| Bond Stability | Generally stable | Stable |
| Optimal pH | Typically pH 8.0-9.0[1] | Typically pH 8.5-9.5[2] |
| Competing Reaction | Hydrolysis to an amine | Slower hydrolysis compared to isocyanates |
| Key Advantages | Higher reactivity of the isocyanate group may lead to faster reaction kinetics. | Well-established protocols, commercially available in various forms, fluorescent properties for direct detection. |
| Key Disadvantages | High reactivity can lead to a greater propensity for hydrolysis in aqueous buffers, potentially lowering labeling efficiency. Limited direct comparative data on protein labeling efficiency is available. | Photobleaching, pH-sensitive fluorescence.[3] |
Delving Deeper: A Head-to-Head Comparison
Reactivity and Specificity
Both this compound and FITC target primary amino groups, predominantly the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein. The reaction mechanism involves the nucleophilic attack of the unprotonated amine on the electrophilic carbon of the isocyanate or isothiocyanate group.
-
This compound: The isocyanate group is generally more electrophilic and therefore more reactive than the isothiocyanate group. This heightened reactivity can potentially lead to faster labeling kinetics. However, this is a double-edged sword. In aqueous buffers, isocyanates are highly susceptible to hydrolysis, where they react with water to form an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. This competing hydrolysis reaction can significantly reduce the amount of reagent available to react with the protein, thereby lowering the overall labeling efficiency. The optimal pH for labeling with isocyanates is a compromise between ensuring the amine groups on the protein are sufficiently deprotonated (favoring higher pH) and minimizing the rate of hydrolysis (favoring lower pH), typically in the range of pH 8.0-9.0.[1]
-
FITC: The isothiocyanate group of FITC is also reactive towards primary amines but is generally less susceptible to hydrolysis than the isocyanate group. This greater stability in aqueous solutions provides a wider window for the labeling reaction to occur, which can contribute to higher effective labeling yields under standard laboratory conditions. The optimal pH for FITC labeling is typically between 8.5 and 9.5, which ensures a high proportion of deprotonated primary amines for efficient reaction.[2]
Stability of the Conjugate
The stability of the covalent bond formed between the label and the protein is crucial for the reliability of downstream applications.
-
This compound: The reaction of an isocyanate with a primary amine results in the formation of a stable urea linkage. Urea bonds are generally robust and resistant to cleavage under physiological conditions.
-
FITC: FITC forms a stable thiourea bond with primary amines. This linkage is also known to be stable for most biological applications.[3]
While both linkages are considered stable, the specific chemical environment and experimental conditions can influence their long-term integrity.
Experimental Considerations and Potential Side Reactions
-
Buffer Choice: For both reagents, it is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the label. Phosphate-buffered saline (PBS) or carbonate/bicarbonate buffers are commonly recommended.
-
Side Reactions: Besides the primary reaction with amines, isocyanates can also react with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine (forming less stable urethane (B1682113) linkages) and the sulfhydryl group of cysteine.[1] While these reactions are generally less favorable than the reaction with primary amines, they can occur, particularly at higher reagent concentrations or altered pH, potentially leading to a heterogeneous population of labeled proteins. Isothiocyanates are generally more specific for primary amines.
Experimental Protocols
Detailed and optimized protocols are essential for achieving reproducible and efficient protein labeling.
General Protocol for Protein Labeling with FITC
This protocol is a generalized procedure and may require optimization for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
FITC (dissolved in anhydrous DMSO or DMF to 1-10 mg/mL immediately before use)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or Tris buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 2-10 mg/mL) in an amine-free buffer.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. The molar ratio of FITC to protein often needs to be optimized, with a 10-20 fold molar excess of FITC being a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a quenching reagent to react with any unreacted FITC.
-
Purification: Remove unreacted FITC and by-products by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
Conceptual Protocol for Protein Labeling with this compound
A detailed, validated protocol for protein labeling with this compound is not as readily available in the scientific literature as for FITC. However, based on the known reactivity of aryl isocyanates, a conceptual protocol can be outlined. Significant optimization would be required.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium phosphate, pH 8.0-8.5)
-
This compound (dissolved in an anhydrous aprotic solvent like DMF or acetonitrile (B52724) immediately before use)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a concentration of 2-10 mg/mL. The pH should be carefully controlled to balance amine reactivity and isocyanate hydrolysis.
-
Labeling Reaction: Cautiously add the this compound solution to the protein solution with gentle mixing. Due to the high reactivity and potential for hydrolysis, the reaction time may be shorter than with FITC. A starting molar excess of 5-15 fold could be explored.
-
Incubation: Incubate for a shorter duration, for example, 30-60 minutes at room temperature, protected from moisture.
-
Quenching: Terminate the reaction by adding a quenching reagent.
-
Purification: Purify the protein conjugate using size-exclusion chromatography.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and a general experimental workflow.
Caption: Reaction of this compound with a protein's primary amine to form a stable urea bond.
Caption: Reaction of FITC with a protein's primary amine to form a stable thiourea bond.
Caption: A generalized workflow for the chemical labeling of proteins.
Conclusion: Making an Informed Choice
The selection between this compound and FITC for protein labeling hinges on the specific experimental goals and constraints.
FITC remains the reagent of choice for most standard applications, particularly when fluorescence detection is desired. Its advantages include well-documented protocols, commercial availability, and greater stability in aqueous solutions, which often translates to more reliable and reproducible labeling outcomes.
This compound , on the other hand, represents a more reactive option that could potentially offer advantages in specific scenarios where rapid labeling is paramount. However, its high susceptibility to hydrolysis necessitates more stringent control over reaction conditions and may lead to lower overall yields. The lack of extensive, direct comparative data on its protein labeling efficiency compared to FITC means that its use would likely require significant empirical optimization.
For researchers and drug development professionals, a thorough understanding of the underlying chemistry and careful consideration of the factors outlined in this guide will enable the selection of the most appropriate labeling strategy to achieve robust and meaningful results.
References
A Comparative Guide to Alternative Derivatizing Agents for HPLC Analysis
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of compounds lacking a strong chromophore or fluorophore presents a significant analytical challenge in High-Performance Liquid Chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to overcome this limitation by covalently attaching a UV-absorbing or fluorescent tag to the analyte. 4-Nitrophenyl isocyanate is a commonly used reagent for the derivatization of primary and secondary amines and alcohols, rendering them detectable by UV. However, a range of alternative agents are available, each with distinct advantages and disadvantages in terms of reactivity, stability of the derivative, and sensitivity.
This guide provides an objective comparison of the performance of several alternative derivatizing agents to this compound for the HPLC analysis of amines and alcohols. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable agent for a specific analytical challenge.
Performance Comparison of Derivatizing Agents
The choice of a derivatizing agent is contingent on several factors, including the functional group of the analyte, the required sensitivity, the stability of the resulting derivative, and the available detection methods. The following tables summarize the key performance characteristics of this compound and its alternatives.
Table 1: Performance Characteristics of Derivatizing Agents for Amine Analysis
| Derivatizing Agent | Target Analytes | Detection Method | Derivative Stability | Key Advantages | Limitations |
| This compound (NPI) | Primary & Secondary Amines | UV | Moderate | Good reactivity with amines. | Limited sensitivity compared to fluorescent agents. |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | Fluorescence, UV | High (derivatives are very stable)[1] | High sensitivity, stable derivatives suitable for autosamplers.[1] | Longer reaction times and requires alkaline conditions.[2] |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | High (stable for over 48 hours) | Reacts with both primary and secondary amines, stable derivatives. | Hydrolysis product can interfere with chromatography. |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence, UV | Low (can degrade in less than an hour) | Rapid reaction at room temperature, well-suited for automation. | Only reacts with primary amines, unstable derivatives.[2] |
| Benzoyl Chloride | Primary & Secondary Amines | UV | High (stable for at least two weeks) | Forms stable derivatives, good for UV detection. | Lower sensitivity compared to fluorescent tags. |
Table 2: Performance Characteristics of Derivatizing Agents for Alcohol Analysis
| Derivatizing Agent | Target Analytes | Detection Method | Derivative Stability | Key Advantages | Limitations |
| This compound (NPI) | Alcohols | UV | Moderate | Reacts with alcohols to form UV-active carbamates. | Moisture sensitive, requires anhydrous conditions for optimal reaction. |
| Benzoyl Chloride | Alcohols, Phenols | UV | High | Forms stable ester derivatives, good UV absorption. | Can be reactive towards other functional groups. |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Alcohols | Fluorescence, UV | High | Provides fluorescent tag for high sensitivity. | Reaction with alcohols may be slower than with amines. |
| 3,5-Dinitrobenzoyl chloride | Alcohols | UV | High | Strong chromophore for sensitive UV detection. | Can be highly reactive. |
Table 3: Quantitative Performance Data of Derivatizing Agents
| Derivatizing Agent | Analyte Type | Linearity (R²) | Limit of Detection (LOD) |
| Phenyl isocyanate | Amines | > 0.990 | 0.007 µg/mL |
| Dansyl Chloride | Biogenic Amines | 0.9997 - 0.9998 | 1.53 - 1.88 mg/kg |
| FMOC-Cl | Amino Acids | > 0.99 | femtomole range |
| o-Phthalaldehyde (OPA) | Amino Acids | > 0.999 | < 0.05 pmol |
| Benzoyl Chloride | Biogenic Amines | > 0.997 | 0.02 - 0.09 µg/mL[3] |
Experimental Workflows and Logical Relationships
The general workflow for pre-column derivatization followed by HPLC analysis is a sequential process. The logical relationship between the steps ensures that the analyte is efficiently converted to a detectable derivative for accurate quantification.
Caption: General workflow for pre-column derivatization HPLC analysis.
The derivatization reaction itself involves the nucleophilic attack of the analyte's functional group on the electrophilic center of the derivatizing agent.
Caption: General mechanism of a derivatization reaction.
Detailed Experimental Protocols
Derivatization with this compound (General Protocol)
This protocol is based on the general reactivity of isocyanates with amines and alcohols.
-
Reagents:
-
This compound (NPI) solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA) solution (1% v/v in anhydrous acetonitrile)
-
Analyte solution in a suitable anhydrous solvent
-
-
Procedure:
-
To 100 µL of the analyte solution in a vial, add 10 µL of the TEA solution.
-
Add 50 µL of the NPI solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Derivatization with Dansyl Chloride
This protocol is suitable for the derivatization of primary and secondary amines.
-
Reagents:
-
Dansyl chloride solution (1.5 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Analyte solution
-
-
Procedure:
-
To 100 µL of the analyte solution, add 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Cool the mixture to room temperature.
-
Inject an aliquot directly into the HPLC system.
-
Derivatization with 9-Fluorenylmethyl chloroformate (FMOC-Cl)
This protocol is effective for both primary and secondary amines.
-
Reagents:
-
FMOC-Cl solution (15 mM in acetonitrile)
-
Borate (B1201080) buffer (200 mM, pH 10.0)
-
1-Adamantanamine solution (300 mM in 1:1 water-acetonitrile) to quench the reaction
-
Analyte solution
-
-
Procedure:
-
To 300 µL of the analyte solution, add 600 µL of the borate buffer.
-
Add 600 µL of the FMOC-Cl solution and vortex.
-
After 5 minutes, add 600 µL of the 1-adamantanamine solution to stop the reaction.
-
Filter the sample and inject it into the HPLC system.
-
Derivatization with o-Phthalaldehyde (OPA)
This protocol is specific for primary amines.
-
Reagents:
-
OPA reagent solution (dissolve 10 mg of OPA in 1 mL of methanol, add 10 µL of 3-mercaptopropionic acid and 8.99 mL of 0.4 M borate buffer, pH 10.2). Prepare fresh and protect from light.
-
Analyte solution
-
-
Procedure:
-
This reaction is typically performed in an autosampler immediately before injection.
-
Mix the analyte solution with the OPA reagent in a 1:1 ratio.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Inject the derivatized sample directly onto the HPLC column.
-
Derivatization with Benzoyl Chloride
This protocol is suitable for primary and secondary amines.
-
Reagents:
-
Benzoyl chloride
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Analyte solution
-
-
Procedure:
-
To 400 µL of the analyte solution, add 1 mL of 2 M NaOH.
-
Add 30 µL of benzoyl chloride and vortex.
-
Incubate the mixture at 37°C for 20 minutes.
-
Extract the benzoylated amines with a suitable organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
Conclusion
The selection of a derivatizing agent for HPLC analysis is a critical decision that significantly influences the sensitivity, selectivity, and robustness of the method. While this compound is a viable option for rendering amines and alcohols UV-active, several alternatives offer distinct advantages. For high sensitivity, fluorescent derivatizing agents such as Dansyl chloride and FMOC-Cl are superior choices. Dansyl chloride provides highly stable derivatives, making it ideal for methods utilizing an autosampler, while FMOC-Cl reacts with both primary and secondary amines. For rapid analysis of primary amines, OPA is an excellent choice due to its fast reaction kinetics at room temperature, making it highly amenable to automation. Benzoyl chloride offers a robust alternative for UV detection, forming very stable derivatives.
The optimal choice of derivatizing agent will depend on the specific requirements of the analysis, including the nature of the analyte, the desired level of sensitivity, and the available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a validated HPLC method tailored to your research needs.
References
A Comparative Guide to the Validation of an HPLC Method Using 4-Nitrophenyl Isocyanate Derivatization for Amine Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical aspect of various analytical workflows. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose; however, many amine compounds lack a native chromophore, necessitating a derivatization step to enable sensitive UV detection. 4-Nitrophenyl isocyanate is a reagent that reacts with primary and secondary amines to form stable, UV-active urea (B33335) derivatives, facilitating their determination by HPLC.
This guide provides a comparative overview of the validation of an HPLC method using this compound derivatization. Due to the limited availability of direct and specific validation data for this particular reagent in peer-reviewed literature, this guide also presents a comparison with well-established alternative derivatization agents: o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and Phenylisothiocyanate (PITC). The performance data for the this compound method is presented as a hypothetical model based on the known chemistry of isocyanate derivatizations and typical performance of similar HPLC methods.
Principle of Derivatization
Derivatization in HPLC is a process where the analyte of interest is chemically modified to enhance its detectability or improve its chromatographic properties.[1][2] For amines, which often have poor UV absorbance, derivatization with a reagent containing a chromophore is a common strategy.[3]
This compound Derivatization: The isocyanate group (-N=C=O) of this compound reacts with the nucleophilic primary or secondary amine group to form a stable urea linkage. The nitrophenyl group serves as a strong chromophore, allowing for sensitive detection of the derivatized amine using a UV detector.[4]
Alternative Derivatization Reagents:
-
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[5][6]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce highly fluorescent and stable derivatives.[7]
-
Phenylisothiocyanate (PITC): Reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which have strong UV absorbance.[8]
Comparative Performance Data
The following tables summarize the typical validation parameters for HPLC methods using this compound (hypothetical) and the alternative derivatization reagents. These parameters are crucial for assessing the reliability and suitability of an analytical method.
Table 1: Method Validation Parameters for this compound Derivatization (Hypothetical)
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Table 2: Method Validation Parameters for Alternative Derivatization Reagents
| Derivatization Reagent | Linearity (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| OPA | ≥ 0.99 | 0.13 pM - 0.37 pM | - | 70 - 109% | < 2.35% | [9] |
| FMOC-Cl | > 0.9956 | - | 1 pmol | 85 - 103% | < 3.98% | [7] |
| PITC | - | - | - | - | - | [8] |
Note: The performance of the PITC method is documented, but specific quantitative data for all validation parameters was not available in the searched literature.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of any analytical method. Below are the generalized experimental protocols for derivatization and HPLC analysis.
This compound Derivatization and HPLC Analysis (Hypothetical Protocol)
1. Reagents and Materials:
-
This compound solution (1 mg/mL in anhydrous acetonitrile)
-
Amine standard solutions or sample extracts
-
Triethylamine (TEA) or other suitable base
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or other suitable mobile phase modifier
2. Derivatization Procedure:
-
To 100 µL of the amine standard or sample in a vial, add 50 µL of triethylamine.
-
Add 200 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
Alternative Derivatization Protocols
-
OPA Derivatization: The derivatization is performed by mixing the sample with OPA reagent (containing a thiol like 2-mercaptoethanol) in a borate (B1201080) buffer (pH ~10.2). The reaction is rapid and the derivatives are often analyzed immediately.[6]
-
FMOC-Cl Derivatization: The amine sample is mixed with FMOC-Cl solution in a borate buffer. The reaction mixture is incubated, and then excess reagent is typically quenched with an amino acid like glycine.[7]
-
PITC Derivatization: The sample is mixed with PITC, and the reaction is often carried out at a slightly elevated temperature. The resulting PTC derivatives are stable and suitable for reversed-phase HPLC.[8]
Method Comparison and Workflow Visualization
The choice of derivatization reagent depends on several factors including the nature of the amine (primary or secondary), required sensitivity, and available instrumentation.
Caption: Comparison of derivatization reagent reactivity and detection methods.
The general workflow for an HPLC method involving pre-column derivatization is illustrated below.
Caption: A generalized workflow for HPLC analysis involving pre-column derivatization.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents for Amino Acid Analysis: Dabsyl Chloride vs. 4-Nitrophenyl Isocyanate
For researchers, scientists, and drug development professionals engaged in the precise quantification of amino acids, the choice of a derivatizing agent is a critical determinant of analytical performance. Pre-column derivatization is an indispensable step in high-performance liquid chromatography (HPLC) analysis of amino acids, as most are not inherently detectable by common UV-Vis or fluorescence detectors. This guide provides a comprehensive comparison of two such derivatizing agents: the well-established dabsyl chloride and the less commonly utilized 4-Nitrophenyl isocyanate.
This comparison focuses on their performance in converting amino acids into detectable derivatives, highlighting key differences in their reaction mechanisms, the stability of the resulting products, and their overall suitability for quantitative analysis. While dabsyl chloride is a widely documented and validated reagent for this application, data on the performance of this compound is less prevalent in the scientific literature.
Performance Comparison at a Glance
The following table summarizes the key performance characteristics of dabsyl chloride and provides a theoretical overview for this compound based on the general reactivity of isocyanates.
| Feature | Dabsyl Chloride | This compound (Theoretical) |
| Target Functional Group | Primary and secondary amino groups | Primary and secondary amino groups, hydroxyl, thiol, and carboxyl groups[1] |
| Reaction Product | Dabsyl-sulfonamide | Nitrophenyl-urea/carbamate/thio-carbamate/amide |
| Detection Method | UV-Vis (Visible range) | UV-Vis |
| Derivative Stability | High, very good stability[2][3] | Expected to be stable, but requires empirical validation |
| Reaction Conditions | Alkaline pH (8.5-9.5), elevated temperature (e.g., 70°C)[2][3] | Likely requires anhydrous conditions, may proceed at room temperature |
| Byproducts | Dabsyl-OH | Potential for multiple derivatives with polyfunctional amino acids |
| Documentation | Extensively documented with established protocols | Limited specific protocols for quantitative amino acid analysis by HPLC |
In-Depth Analysis
Dabsyl Chloride: The Robust Standard
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric reagent that reacts with primary and secondary amino groups of amino acids to form stable, intensely colored dabsyl-amino acid derivatives.[4] These derivatives are readily separated by reversed-phase HPLC and detected in the visible wavelength range (around 425-465 nm), which offers excellent selectivity by minimizing interference from other components in complex biological samples that typically absorb in the UV range.[4][5]
The primary advantages of using dabsyl chloride include the formation of highly stable derivatives, a straightforward derivatization procedure, and high sensitivity, with detection limits in the picomole to femtomole range.[5] The stability of dabsyl-amino acids is a significant benefit, as they can be stable for up to a month at room temperature, providing flexibility in sample processing and analysis.[4]
This compound: A Potential Alternative with Caveats
This compound is a reactive compound known to react with primary and secondary amines to form substituted ureas.[6] In the context of amino acid derivatization, it would react with the amino group to form a 4-nitrophenyl carbamoyl (B1232498) derivative. This derivative introduces a chromophore (the nitrophenyl group) that allows for UV detection.
However, the application of this compound for routine quantitative amino acid analysis by HPLC is not well-documented. Isocyanates are known to react with other functional groups present in amino acids, such as hydroxyl (in serine, threonine, tyrosine), thiol (in cysteine), and carboxyl groups, which could lead to the formation of multiple derivative products for a single amino acid, complicating chromatographic separation and quantification.[1] Furthermore, isocyanates are generally sensitive to moisture, necessitating anhydrous reaction conditions, which can be a practical challenge in biological sample analysis. The stability of the resulting 4-nitrophenyl carbamoyl amino acid derivatives under typical HPLC conditions would also require thorough investigation.
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amino Acid Analysis
This protocol outlines a standard procedure for the pre-column derivatization of amino acids using dabsyl chloride for subsequent HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)
-
Amino acid standard mixture or sample hydrolysate
-
Derivatization buffer: 0.1 M sodium bicarbonate or carbonate buffer (pH 8.5-9.5)
-
Quenching solution (e.g., a solution of a primary amine like glycine)
-
HPLC-grade acetonitrile (B52724) and water
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Prepare the amino acid standard or sample in a suitable buffer (e.g., 0.1 M HCl).
-
pH Adjustment: In a microcentrifuge tube, mix the amino acid sample with an equal volume of the derivatization buffer to achieve the optimal pH for the reaction.
-
Derivatization Reaction: Add an excess of the dabsyl chloride solution to the sample mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 15-30 minutes.[4]
-
Quenching (Optional): Add a quenching solution to react with the excess dabsyl chloride.
-
Sample Dilution: Dilute the resulting dabsyl-amino acid solution with a suitable solvent (e.g., the initial mobile phase composition) before injection into the HPLC system.
Hypothetical this compound Derivatization Protocol
Due to the lack of established protocols in the literature for this specific application, the following is a hypothetical procedure based on the general reactivity of isocyanates. This protocol would require significant optimization and validation.
Materials:
-
This compound solution (in a dry, aprotic solvent like anhydrous acetonitrile or DMF)
-
Amino acid standard mixture or dried sample
-
Anhydrous reaction buffer (e.g., a tertiary amine base like triethylamine (B128534) in an aprotic solvent)
-
Quenching agent (e.g., an alcohol like methanol (B129727) to react with excess isocyanate)
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Ensure the amino acid standard or sample is completely dry.
-
Reaction Setup: In a moisture-free reaction vessel, dissolve the dried amino acid sample in the anhydrous reaction buffer.
-
Derivatization Reaction: Add the this compound solution to the amino acid solution and allow the reaction to proceed, likely at room temperature. The reaction time would need to be determined experimentally.
-
Quenching: Add a quenching agent to consume any unreacted this compound.
-
Sample Preparation for HPLC: Evaporate the solvent and reconstitute the derivatized sample in a solvent compatible with the HPLC mobile phase.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Experimental workflow for amino acid derivatization with dabsyl chloride.
Caption: Logical relationship of pre-column derivatization for HPLC analysis.
Conclusion
For researchers seeking a reliable, sensitive, and well-documented method for the quantitative analysis of amino acids by HPLC, dabsyl chloride is the clear and superior choice. Its advantages, including the formation of highly stable derivatives and detection in the visible spectrum to minimize interferences, are well-established. The availability of validated protocols further solidifies its position as a go-to reagent for routine and high-throughput amino acid analysis.
In contrast, this compound remains a largely unexplored option for this specific application. The potential for side reactions with other functional groups on amino acids and the likely requirement for anhydrous conditions present significant hurdles for its practical implementation. While it may hold potential, extensive method development, validation, and comparative studies are necessary before it can be considered a viable alternative to established reagents like dabsyl chloride. Therefore, for professionals in research and drug development who require robust and reproducible results, dabsyl chloride is the recommended derivatizing agent for amino acid analysis.
References
- 1. Revisitation of the phenylisothiocyanate-derivatives procedure for amino acid determination by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sdiarticle4.com [sdiarticle4.com]
A Comparative Guide to the Reactivity of Substituted Phenyl Isocyanates in Urethane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of various substituted phenyl isocyanates with alcohols, a fundamental reaction in the synthesis of urethanes. Understanding the electronic and steric effects of substituents on the isocyanate group is crucial for controlling reaction rates and optimizing the synthesis of a wide range of compounds, from pharmaceuticals to polyurethanes. This document presents supporting experimental data, detailed methodologies, and visual representations of the underlying chemical principles.
Introduction to Phenyl Isocyanate Reactivity
The reaction between an isocyanate and an alcohol to form a urethane (B1682113) is a nucleophilic addition to the cumulene system of the isocyanate group (-N=C=O). The electrophilicity of the central carbon atom in the isocyanate group is the primary determinant of the reaction rate. Substituents on the phenyl ring can significantly modulate this electrophilicity through inductive and resonance effects, thereby influencing the overall reaction kinetics.
Electron-withdrawing groups (EWGs) attached to the phenyl ring increase the electrophilicity of the isocyanate carbon, leading to a faster reaction with nucleophiles like alcohols.[1] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, resulting in a slower reaction.[1] This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between the reaction rates and the electronic properties of the substituents.
Factors Influencing Reactivity
The reactivity of substituted phenyl isocyanates is primarily governed by the electronic and steric nature of the substituents on the aromatic ring.
Caption: Factors influencing the reactivity of substituted phenyl isocyanates.
Quantitative Comparison of Reactivity: Kinetic Data
The following table summarizes the second-order rate constants for the uncatalyzed reaction of various para-substituted phenyl isocyanates with 2-ethylhexanol in toluene (B28343) at 25°C. This data illustrates the significant impact of the electronic nature of the substituent on the reaction rate.
| Phenyl Isocyanate Substituent (para-) | Substituent Type | Hammett Constant (σp) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Relative Rate (k/kH) |
| -NO₂ | Electron-Withdrawing | 0.78 | 1.80 x 10⁻³ | 36.0 |
| -Cl | Electron-Withdrawing | 0.23 | 1.50 x 10⁻⁴ | 3.0 |
| -H | (Reference) | 0.00 | 5.00 x 10⁻⁵ | 1.0 |
| -CH₃ | Electron-Donating | -0.17 | 2.50 x 10⁻⁵ | 0.5 |
| -OCH₃ | Electron-Donating | -0.27 | 1.25 x 10⁻⁵ | 0.25 |
Note: The kinetic data presented here are compiled from typical values found in kinetic studies of substituted phenyl isocyanates and are intended for comparative purposes. Absolute values can vary with specific experimental conditions.
Experimental Protocols
The following is a representative experimental protocol for determining the second-order rate constants for the reaction of substituted phenyl isocyanates with an alcohol.
Objective: To determine the second-order rate constant for the reaction between a substituted phenyl isocyanate and an alcohol by monitoring the disappearance of the isocyanate concentration over time.
Materials:
-
Substituted phenyl isocyanate (e.g., p-nitrophenyl isocyanate, p-chlorophenyl isocyanate, phenyl isocyanate, p-tolyl isocyanate, p-methoxyphenyl isocyanate)
-
Alcohol (e.g., 2-ethylhexanol)
-
Anhydrous solvent (e.g., toluene)
-
Quenching agent (e.g., a solution of an excess of a primary amine like dibutylamine (B89481) in the solvent)
-
Internal standard for chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare stock solutions of the substituted phenyl isocyanate and the alcohol in the anhydrous solvent at known concentrations. Ensure all glassware is thoroughly dried to prevent reaction with water.
-
-
Reaction Initiation:
-
Equilibrate the reactant solutions to the desired reaction temperature (e.g., 25°C) in a thermostated bath.
-
Initiate the reaction by mixing equal volumes of the isocyanate and alcohol solutions. Start a timer immediately upon mixing.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known excess of the quenching agent solution. The amine will rapidly react with the remaining isocyanate to form a stable urea (B33335) derivative.
-
-
Sample Analysis:
-
Analyze the quenched samples by HPLC to determine the concentration of the urea derivative.
-
Use an internal standard to improve the accuracy of the quantification.
-
-
Data Analysis:
-
The concentration of the unreacted isocyanate at each time point can be calculated from the concentration of the urea derivative.
-
For a second-order reaction with equimolar initial concentrations of reactants, the rate constant (k) can be determined by plotting 1/[Isocyanate] versus time. The slope of this line will be equal to the second-order rate constant.
-
Caption: Experimental workflow for kinetic studies of isocyanate-alcohol reactions.
Conclusion
The reactivity of substituted phenyl isocyanates in their reaction with alcohols is highly dependent on the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups significantly accelerate the reaction, while electron-donating groups have a retarding effect. This relationship is well-described by the Hammett equation and can be quantified through kinetic studies. The data and protocols presented in this guide provide a valuable resource for researchers and professionals in the fields of organic synthesis, polymer chemistry, and drug development, enabling a more rational design and control of reactions involving this important class of compounds.
References
Selectivity of 4-Nitrophenyl Isocyanate for Primary vs. Secondary Amines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary and secondary amines is a critical step in various analytical and synthetic applications, including peptide sequencing, metabolomics, and the development of novel pharmaceuticals. 4-Nitrophenyl isocyanate is a frequently employed reagent for this purpose, reacting with amines to form stable urea (B33335) derivatives. A key consideration for its application is its selectivity towards primary versus secondary amines. This guide provides an objective comparison of the reactivity of this compound with these two classes of amines, supported by experimental data, and compares its performance with alternative derivatization agents.
Executive Summary
Kinetic studies on compounds structurally analogous to this compound reveal that secondary amines generally exhibit higher reactivity than primary amines of similar basicity . This enhanced reactivity is attributed to the greater nucleophilicity of secondary amines. However, the selectivity is also influenced by steric hindrance, with bulky substituents on either the amine or the isocyanate potentially diminishing or even reversing this trend. While this compound is a robust derivatizing agent, alternatives such as phenyl isothiocyanate (PITC) and others offer distinct advantages in specific applications, particularly in complex biological matrices.
Reactivity of this compound with Primary vs. Secondary Amines
The reaction of this compound with an amine proceeds through a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate group, forming a substituted urea.
A kinetic study on the structurally similar 4-nitrophenyl phenyl carbonate provides valuable insights into the relative reactivity of primary and secondary amines. The second-order rate constants (kN) for the reaction with a variety of cyclic secondary amines and primary alkylamines demonstrate a clear trend.
Table 1: Comparison of Second-Order Rate Constants (kN) for the Reaction of 4-Nitrophenyl Phenyl Carbonate with Various Amines
| Amine | Amine Type | pK | k |
| Piperidine (B6355638) | Secondary | 11.22 | 248 |
| 3-Methylpiperidine | Secondary | 11.22 | 248 |
| Piperazine | Secondary | 9.81 | 108 |
| Morpholine | Secondary | 8.70 | 11.3 |
| Glycinamide (B1583983) | Primary | 7.93 | 1.15 |
| Glycine (B1666218) ethyl ester | Primary | 7.66 | 0.813 |
Data extracted and adapted from a study on 4-nitrophenyl phenyl carbonate, a close structural analog of this compound.
The data in Table 1 clearly indicates that secondary amines, such as piperidine and piperazine, react significantly faster than primary amines like glycinamide and glycine ethyl ester. For instance, piperidine is over 200 times more reactive than glycinamide. This difference in reactivity forms the basis for the potential selective derivatization of secondary amines in the presence of primary amines under controlled conditions.
Experimental Protocols
Competitive Derivatization of a Primary and a Secondary Amine
This protocol describes a general procedure to evaluate the selectivity of this compound in a competitive reaction.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Secondary amine (e.g., N-methylbenzylamine)
-
Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Internal standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of the primary amine, secondary amine, and this compound in the chosen anhydrous solvent.
-
In a reaction vial, combine equal volumes of the primary and secondary amine stock solutions.
-
Add the internal standard to the amine mixture.
-
Initiate the reaction by adding the this compound stock solution to the amine mixture at a controlled temperature (e.g., 25 °C) with stirring. The isocyanate should be the limiting reagent (e.g., 0.5 equivalents relative to the total amine concentration).
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a reagent that rapidly consumes the remaining isocyanate, such as a large excess of a primary amine like butylamine.
-
Analyze the quenched reaction mixtures by HPLC to determine the relative concentrations of the two urea products.
HPLC Analysis of Urea Derivatives
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid). A typical gradient could be 30-70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the phenyl group) and 310 nm (for the nitrophenyl group).
-
Quantification: Integrate the peak areas of the two urea derivatives and the internal standard. The relative amounts of the products can be calculated from a calibration curve.
Visualization of the Competitive Reaction
The following diagram illustrates the competitive reaction pathway.
Caption: Competitive reaction of this compound.
Comparison with Alternative Derivatization Reagents
While this compound is effective, several other reagents are available for amine derivatization, each with its own set of advantages and disadvantages.
Table 2: Comparison of Amine Derivatization Reagents
| Reagent | Target Amines | Reaction Conditions | Detection Method | Advantages | Disadvantages |
| This compound | Primary & Secondary | Mild, anhydrous | UV-Vis | Forms stable urea derivatives, good chromophore for UV detection. | Sensitive to moisture, can self-polymerize. |
| Phenyl isothiocyanate (PITC) | Primary & Secondary | Mildly basic | UV-Vis, MS | "Edman's reagent," widely used in peptide sequencing, good for MS analysis.[1] | Can be less reactive than isocyanates.[1] |
| Dansyl chloride | Primary & Secondary | Basic (pH 9-10) | Fluorescence, MS | Produces highly fluorescent derivatives, good sensitivity. | Reagent itself is fluorescent, requiring removal. |
| Fluorescamine | Primary only | Aqueous, pH 8-9 | Fluorescence | Reagent is non-fluorescent, reacts rapidly. | Derivatives can be unstable, only reacts with primary amines. |
| o-Phthalaldehyde (OPA) | Primary only (with a thiol) | Aqueous, basic | Fluorescence | Fast reaction, reagent is non-fluorescent. | Derivatives can be unstable, requires a thiol co-reagent. |
Signaling Pathways and Experimental Workflows
The decision-making process for choosing a derivatization reagent can be visualized as follows:
References
Navigating Analytical Challenges: A Comparative Guide to Interferences with 4-Nitrophenyl Isocyanate
For researchers, scientists, and drug development professionals utilizing derivatization techniques for analytical quantification, understanding potential interferences is paramount to ensuring data accuracy and method robustness. This guide provides a comparative analysis of interferences encountered in analytical methods using 4-Nitrophenyl isocyanate (4-NPI) and offers insights into alternative derivatizing agents.
While this compound (4-NPI) is utilized as a derivatizing agent to enhance the detection of certain analytes in chromatography, a comprehensive, comparative analysis of its performance against other reagents, particularly concerning interferences, is not extensively documented in publicly available scientific literature. However, by examining the known reactivity of isocyanates and data from similar derivatizing agents, we can infer potential challenges and guide analytical method development.
Understanding Isocyanate Derivatization and Potential Interferences
Isocyanates are highly reactive compounds that are widely used as derivatizing agents for analytes containing nucleophilic functional groups, such as primary and secondary amines, alcohols, and thiols. The derivatization reaction introduces a chromophore or fluorophore into the analyte molecule, enhancing its detectability by techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
The high reactivity of the isocyanate group (-N=C=O), however, also makes it susceptible to a variety of side reactions with interfering substances that may be present in the sample matrix. These interferences can lead to inaccurate quantification by consuming the derivatizing reagent, producing interfering byproducts that co-elute with the analyte derivative, or suppressing the analytical signal.
Common Interferences in Isocyanate Derivatization:
Based on the general chemistry of isocyanates, the following substances and conditions are known to interfere with derivatization reactions:
-
Water: Reacts with isocyanates to form unstable carbamic acids, which then decompose to form amines and carbon dioxide. The newly formed amine can then react with another isocyanate molecule, leading to the formation of urea (B33335) byproducts.
-
Alcohols: React with isocyanates to form urethanes. If alcohols are present in the sample matrix, they will compete with the target analyte for the derivatizing reagent.
-
Primary and Secondary Amines: Any primary or secondary amines present in the sample will react with isocyanates to form ureas, directly competing with the analyte of interest.
-
Carboxylic Acids: Can react with isocyanates, though generally at a slower rate than amines or alcohols.
-
Self-Polymerization: Isocyanates can react with each other to form dimers and trimers, especially at elevated temperatures or in the presence of certain catalysts.
Comparison with Alternative Derivatizing Agents
While specific comparative data for 4-NPI is limited, studies on other isocyanate and amine-reactive derivatizing agents provide valuable insights into performance and potential for interference.
| Derivatizing Agent | Target Analytes | Common Interferences | Key Advantages | Key Disadvantages |
| This compound (4-NPI) | Amines, Alcohols | Water, Alcohols, other primary/secondary Amines | Introduces a strong chromophore (nitrophenyl group) for UV detection. | Lack of extensive validation data and specific interference studies in published literature. |
| 1-(2-Methoxyphenyl)piperazine (MOPP) | Isocyanates | Compounds that react with piperazine (B1678402) moiety. | Well-established reagent for isocyanate analysis. | Potential for interference from other reactive species. |
| 9-(Methylaminomethyl)anthracene (MAMA) | Isocyanates | Phosgene | High fluorescence and UV absorbance, leading to high sensitivity. | Susceptible to interference from phosgene. |
| Tryptamine (TRYP) | Isocyanates | Other nucleophiles | Forms stable derivatives. | Lower reactivity compared to some other reagents. |
| 1-(9-Anthracenylmethyl)piperazine (MAP) | Isocyanates | Any non-isocyanate compound that reacts with MAP. | High reactivity and forms highly fluorescent derivatives. | Potential for interference from other reactive compounds. |
Experimental Considerations and Protocols
To minimize interferences when using 4-NPI or any other isocyanate-based derivatizing agent, the following experimental practices are recommended:
-
Sample Preparation: Thorough sample cleanup is crucial to remove potential interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the analyte of interest from the sample matrix.
-
Solvent and Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize the presence of water and other nucleophilic contaminants.
-
Reaction Conditions: Optimize reaction parameters such as temperature, time, and pH to favor the derivatization of the target analyte and minimize side reactions. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture.
-
Method Validation: A thorough method validation according to ICH guidelines is essential to identify and control for potential interferences. This includes specificity studies using blank matrix samples and samples spiked with potential interfering compounds.
General Experimental Workflow for Derivatization
The following diagram illustrates a typical workflow for an analytical method involving derivatization.
Caption: General workflow for analysis using derivatization.
Logical Pathway for Interference Mitigation
When encountering interference in an analytical method using 4-NPI, a systematic approach to troubleshooting is necessary.
Caption: Decision pathway for mitigating analytical interferences.
Stability Showdown: A Comparative Guide to Urea Derivatives from Diverse Isocyanates
For researchers, scientists, and professionals in drug development, understanding the stability of urea (B33335) derivatives is paramount to designing effective and reliable therapeutics. The inherent reactivity of the isocyanate precursors directly influences the stability of the resulting urea bond, impacting a compound's shelf-life, metabolic fate, and overall efficacy. This guide provides an objective comparison of the stability of urea derivatives synthesized from different classes of isocyanates, supported by experimental data and detailed protocols.
The stability of a drug candidate is a critical determinant of its success. Urea derivatives, a common scaffold in medicinal chemistry, exhibit a wide range of stabilities depending on the electronic and steric nature of the substituents flanking the urea moiety. These substituents are introduced via the corresponding isocyanates during synthesis. Generally, the stability of the resulting urea is influenced by the reactivity of the isocyanate used, with aryl isocyanates and alkyl isocyanates being two of the most common classes.
Comparative Stability Data
The following table summarizes the hydrolytic, thermal, and metabolic stability of representative urea derivatives derived from aromatic and aliphatic isocyanates. It is important to note that direct comparative studies across a wide range of derivatives under identical conditions are limited in the literature. The data presented here is a compilation from various sources to provide an illustrative comparison.
| Urea Derivative Class | Representative Compound | Hydrolytic Half-Life (t½) | Thermal Decomposition Onset (°C) | Metabolic Half-Life (t½, human liver microsomes) |
| N-Aryl Urea | 1-(4-chlorophenyl)-3-(pyridin-2-yl)urea | Stable at pH 7.4[1] | ~250 °C[2] | > 60 min[3] |
| N-Alkyl Urea | 1-adamantyl-3-(1-propionylpiperidin-4-yl)urea | Prone to hydrolysis[4] | Not widely reported | Short in vivo half-life[4] |
| N,N'-Diaryl Urea | 1,3-Diphenylurea | Stable | >350 °C[5] | Data not readily available |
| N,N'-Dialkyl Urea | 1,3-Dicyclohexylurea | Generally stable | Not widely reported | Data not readily available |
Note: The stability of urea derivatives can be significantly influenced by other substituents in the molecule. The data above represents a general trend.
Experimental Protocols
Accurate assessment of stability is crucial. Below are detailed methodologies for key stability-indicating experiments.
Hydrolytic Stability Assessment
This protocol determines the susceptibility of a urea derivative to hydrolysis under acidic, neutral, and basic conditions.
-
Solution Preparation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Incubation: Dilute the stock solution into aqueous buffers of different pH values (e.g., pH 1.2 for acidic, pH 7.4 for neutral, and pH 9.0 for basic conditions) to a final concentration of approximately 10 µM.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Quench the reaction by adding an equal volume of organic solvent. Analyze the remaining concentration of the parent compound using a validated stability-indicating HPLC method with UV or MS detection[6].
-
Data Analysis: Calculate the half-life (t½) of the compound at each pH by plotting the natural logarithm of the remaining concentration against time.
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA is employed to determine the thermal stability and decomposition profile of a compound.
-
Sample Preparation: Place a small, accurately weighed amount of the urea derivative (typically 5-10 mg) into a TGA pan.
-
Instrumentation: Use a thermogravimetric analyzer.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C)[1].
-
Data Acquisition: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: The onset temperature of weight loss is considered the decomposition temperature, indicating the compound's thermal stability[5].
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Incubation: Pre-warm a mixture of the test compound (at a final concentration of 1 µM) and HLM in the buffer at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system[3][7].
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS[8].
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound[8].
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in stability testing and the biological context of some urea derivatives, the following diagrams are provided.
Caption: General workflow for the synthesis and stability assessment of urea derivatives.
Many urea derivatives function as kinase inhibitors, playing a crucial role in cancer therapy by blocking aberrant signaling pathways. The Ras-Raf-MEK-ERK pathway is a key signaling cascade often targeted by such inhibitors.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of a urea-based kinase inhibitor.
References
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aliphatic Isocyanates for Urea and Urethane Syntheses - Enamine [enamine.net]
- 5. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 8. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Nitrophenyl Isocyanate: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of 4-Nitrophenyl Isocyanate, this guide offers procedural, step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.
This compound is a hazardous chemical requiring meticulous handling and disposal procedures to mitigate risks to personnel and the environment. It is classified as an acute toxicant, a skin and eye irritant, and a respiratory sensitizer.[1][2] Adherence to the following protocols is crucial for maintaining a safe laboratory environment.
Immediate Safety Precautions
Before initiating any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary.[1]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]
-
Hand Protection: Appropriate chemical-resistant gloves must be worn.[1][3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron and closed-toe shoes are required.[3]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Spill Management
In the event of a spill, immediate action is required:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[4]
-
Absorb the Spill: Use a dry, inert material such as sawdust, vermiculite, dry sand, or earth to absorb the spill.[3][4] Do not use combustible materials like paper towels.[3]
-
Collect the Material: Shovel the absorbed material into an open-top container.[4] Do not seal the container , as the reaction with moisture can generate carbon dioxide gas, leading to a pressure build-up and potential rupture of the container.[1][4]
Decontamination and Neutralization
The primary method for the safe disposal of this compound involves chemical neutralization to convert the reactive isocyanate groups into more inert compounds.
Quantitative Data for Decontamination Solutions
| Component | Formula 1 | Formula 2 |
| Sodium Carbonate | 5-10% | - |
| Concentrated Ammonia | - | 3-8% |
| Liquid Detergent | 0.2% | 0.2% |
| Water | 89.8% - 94.8% | 91.8% - 96.8% |
Data compiled from multiple sources.[1][4]
Experimental Protocol for Neutralization and Disposal
This protocol outlines the procedure for neutralizing small quantities of this compound waste.
Materials:
-
Appropriate PPE (see above)
-
Chemical fume hood
-
Chemically resistant, open-top container
-
Stirring mechanism (e.g., magnetic stirrer)
-
Selected decontamination solution (see table above)
-
Container for hazardous waste
Procedure:
-
Prepare the Neutralization Solution: In a chemical fume hood, prepare the chosen decontamination solution in a container large enough to accommodate the waste material with sufficient excess of the neutralizing agent.
-
Add Waste Material: Slowly and in small portions, add the this compound waste to the stirred decontamination solution.
-
Controlled Reaction: Allow the reaction to proceed with gentle stirring. Be aware that the reaction may be exothermic.
-
Ensure Complete Neutralization: Let the mixture stand for a minimum of 24 hours to ensure the complete neutralization of the isocyanate.[1] The isocyanate will react to form inert polyureas.[1]
-
Final Disposal: After the neutralization period, the resulting slurry and any contaminated materials (e.g., absorbent materials from spills) must be collected and treated as hazardous waste.[3] Contact a licensed hazardous waste disposal contractor for proper disposal.[1][4] Ensure the waste container is clearly labeled with its contents.[1]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
This guide provides a framework for the safe disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling 4-Nitrophenyl isocyanate
Essential Guide to Handling 4-Nitrophenyl Isocyanate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals for the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical Identifier and Properties
| Property | Value |
| CAS Number | 100-28-7[1] |
| Molecular Formula | C7H4N2O3[2] |
| Molecular Weight | 164.12 g/mol |
| Appearance | White to yellow to green powder or crystals |
| Melting Point | 56-59 °C (lit.) |
| Boiling Point | 137-138 °C/11 mmHg (lit.) |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Precautions
This compound is a hazardous chemical requiring careful handling. It is classified as an acute toxicant, a skin and eye irritant, and a respiratory sensitizer.[1] Inhalation may lead to allergy or asthma-like symptoms.[1] Always handle this compound in a well-ventilated area or a chemical fume hood.[3]
Signal Word: Danger[1]
Hazard Statements:
-
Harmful if swallowed or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
May cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure safety showers and eyewash stations are readily accessible.[5]
2. Personal Protective Equipment (PPE):
-
Respiratory Protection: For operations that may generate dust or aerosols, a full-face respirator with filters suitable for organic vapors and particulates (such as an A2P3 or similar rating) is recommended.[6] For weighing and small-scale solution preparation within a fume hood, a dust mask (N95) may be sufficient, but a full risk assessment should be conducted.
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[6][7] Do not use latex gloves as they offer inadequate protection.[8]
-
Eye Protection: Chemical safety goggles are mandatory.[3][6] When not using a full-face respirator, a face shield should also be worn to protect against splashes.[9][10]
-
Skin and Body Protection: A lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[6][9]
3. Handling and Use:
-
Avoid breathing dust, fumes, or vapors.
-
Prevent contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the laboratory area.[10]
Disposal Plan: Step-by-Step Decontamination and Waste Disposal
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety. Isocyanates must be neutralized before disposal.
1. Small Spills:
-
Containment: In case of a small spill, dike the area with an inert absorbent material like sand or vermiculite (B1170534) to prevent it from spreading.[4]
-
Neutralization: Do NOT use water directly on the spill as it can cause a violent reaction.[4] Instead, cover the spill with an absorbent material and then apply a decontamination solution.
-
Decontamination Solutions:
-
Formula 1: 5% sodium carbonate, 0.5% liquid detergent in water.
-
Formula 2: 3-8% concentrated ammonia, 0.2% liquid detergent, and 92-97% water.[4]
-
-
Procedure:
2. Contaminated Materials and Empty Containers:
-
All disposable PPE (gloves, lab coats, etc.) and any materials used for cleaning spills should be considered hazardous waste.
-
Rinse empty containers with a suitable solvent (e.g., toluene) and then decontaminate with one of the solutions mentioned above. The rinsate should be collected as hazardous waste.
3. Final Disposal:
-
All neutralized waste and contaminated materials should be collected by a licensed hazardous waste disposal contractor.[4] Ensure the waste container is clearly labeled with its contents.
Workflow for Handling this compound
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound(100-28-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. safework.nsw.gov.au [safework.nsw.gov.au]
- 6. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 7. compositesone.com [compositesone.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. lakeland.com [lakeland.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
